molecular formula C12H6Br2O B157981 2,8-Dibromodibenzofuran CAS No. 10016-52-1

2,8-Dibromodibenzofuran

Cat. No.: B157981
CAS No.: 10016-52-1
M. Wt: 325.98 g/mol
InChI Key: UFCZRCPQBWIXTR-UHFFFAOYSA-N
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Description

2,8-Dibromodibenzofuran is a high-value aromatic halide that serves as a critical synthetic intermediate in advanced materials science and environmental chemistry research. Its molecular structure, featuring halogen atoms at the 2 and 8 positions, makes it an ideal precursor for constructing complex organic frameworks via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. In the field of organic electronics, this compound is extensively utilized for the synthesis of dibenzofuran-based host materials for phosphorescent organic light-emitting diodes (PHOLEDs) . Researchers functionalize the dibenzofuran core with electron-donating units like carbazole to create bipolar host materials that demonstrate high triplet energies, excellent charge transport properties, and high external quantum efficiencies in yellow and deep blue-emitting devices . This enables its application in next-generation displays and lighting technologies. Furthermore, this compound is a subject of study in environmental research. It is identified as a characteristic congener and transformation product during the photodegradation of certain polybrominated diphenyl ethers (PBDEs), a class of flame retardants . Investigating its formation pathways and environmental fate is crucial for understanding the ecological impact and transformation risks of brominated organic pollutants, contributing to the development of advanced remediation strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dibromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCZRCPQBWIXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40142993
Record name Dibenzofuran, 2,8-dibromo-
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Molecular Weight

325.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10016-52-1
Record name Dibenzofuran, 2,8-dibromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2,8-dibromo-
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Record name 2,8-Dibromodibenzofuran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,8-Dibromodibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the synthesis of 2,8-dibromodibenzofuran from dibenzofuran, tailored for researchers, scientists, and professionals in drug development. It covers detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis process.

Introduction

This compound is a halogenated derivative of dibenzofuran. Halogenated dibenzofurans are of significant interest in chemical synthesis and are studied for their biological activities and potential applications in materials science. The synthesis of this compound is typically achieved through the electrophilic bromination of dibenzofuran. This document outlines two established protocols for this synthesis, detailing the necessary reagents, conditions, and expected outcomes.

Synthesis Pathway

The primary method for synthesizing this compound involves the direct bromination of dibenzofuran using elemental bromine in an acidic medium, typically acetic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where bromine atoms are introduced at the 2 and 8 positions of the dibenzofuran ring system.

reaction_pathway cluster_reactants Reactants Dibenzofuran Dibenzofuran Reaction_Step Dibenzofuran->Reaction_Step Bromine Br₂ Bromine->Reaction_Step Acetic_Acid Acetic Acid Acetic_Acid->Reaction_Step Solvent/Catalyst Product This compound Reaction_Step->Product Electrophilic Aromatic Substitution

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are presented below. These protocols vary in their reaction conditions, leading to different yields and purification methods.

Protocol 1: Bromination at 75°C

This protocol describes the synthesis of this compound at a moderate temperature.

Procedure:

  • A solution of dibenzofuran (23.2 g, 0.14 mol) in acetic acid (232 g) is prepared in a reaction vessel.

  • A solution of bromine (92.6 g, 0.58 mol) in acetic acid (54 g) is added slowly and dropwise to the dibenzofuran solution at 75°C.[1]

  • The reaction mixture is stirred continuously at 75°C for 3 hours.[1]

  • Upon completion, the mixture is cooled to room temperature and then slowly poured into deionized water.

  • The resulting orange precipitate is collected and washed sequentially with aqueous sodium thiosulfate and deionized water.[1]

  • The crude product is purified by recrystallization from n-hexane to yield a white solid.[1]

Protocol 2: Bromination at 120°C under Inert Atmosphere

This protocol utilizes a higher reaction temperature under a nitrogen atmosphere, resulting in a higher yield.

Procedure:

  • To a round bottom flask, add dibenzofuran (also known as diphenylene-oxide) (8.40 g, 50 mmol) and 30 mL of glacial acetic acid.[1]

  • Add bromine (2.6 mL) to the suspension.

  • Heat the resulting suspension for 6 hours under a nitrogen atmosphere at 120°C.[1]

  • After heating, cool the mixture to 25°C.

  • The product is recovered by filtration.

  • Purify the solid by recrystallization from acetic acid followed by vacuum drying to obtain a white solid.[1]

experimental_workflow cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 p1_start Dissolve Dibenzofuran in Acetic Acid p1_add_br2 Add Bromine Solution at 75°C p1_start->p1_add_br2 p1_react Stir at 75°C for 3h p1_add_br2->p1_react p1_workup Cool, Precipitate in Water, Wash p1_react->p1_workup p1_purify Recrystallize from n-Hexane p1_workup->p1_purify p1_end White Solid Product p1_purify->p1_end p2_start Suspend Dibenzofuran and Bromine in Acetic Acid p2_react Heat at 120°C for 6h under N₂ p2_start->p2_react p2_workup Cool to 25°C and Filter p2_react->p2_workup p2_purify Recrystallize from Acetic Acid, Vacuum Dry p2_workup->p2_purify p2_end White Solid Product p2_purify->p2_end

Caption: Comparative workflow of the two synthesis protocols.

Data Presentation

The quantitative data from the two protocols are summarized in the table below for easy comparison.

ParameterProtocol 1Protocol 2
Reactants
Dibenzofuran23.2 g (0.14 mol)8.40 g (50 mmol)
Bromine92.6 g (0.58 mol)2.6 mL
SolventAcetic AcidGlacial Acetic Acid
Reaction Conditions
Temperature75°C120°C
Time3 hours6 hours
AtmosphereAmbientNitrogen
Results
Yield38%75%
Product AppearanceWhite SolidWhite Solid
Melting Point226°CNot Reported
¹H-NMR Data (CDCl₃) δ 8.03 (d, 2H), 7.65 (d, 2H), 7.59 (dd, 2H)δ 8.03 (s, 2H), 7.58 (d, J=8.0 Hz, 2H), 7.44 (d, J=8 Hz, 2H)

Conclusion

The synthesis of this compound from dibenzofuran can be effectively achieved through direct bromination in acetic acid. The choice of reaction conditions, particularly temperature and atmosphere, significantly impacts the reaction yield. The protocol involving heating at 120°C under a nitrogen atmosphere provides a substantially higher yield of 75% compared to the 38% yield obtained at 75°C. Both methods yield a white solid product, and its structure can be confirmed by ¹H-NMR spectroscopy. These detailed protocols and comparative data serve as a valuable resource for researchers undertaking the synthesis of this and related compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,8-Dibromodibenzofuran, a halogenated aromatic compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for professionals engaged in drug discovery and development, as well as for academic and industrial researchers.

Chemical Identity and Structure

This compound is a polycyclic aromatic ether with the molecular formula C₁₂H₆Br₂O.[1][2][3][4][5] Its structure consists of a central furan ring fused with two flanking benzene rings, with bromine atoms substituted at the 2 and 8 positions.

Molecular Structure:

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and consideration.

PropertyValueSource
Molecular Weight 325.98 g/mol [1][3][4][6]
Appearance White solid[7]
Melting Point 226 °C[1][2][7]
Boiling Point 396 °C at 760 mmHg[1][2]
Density 1.886 g/cm³[1][2]
Flash Point 193.3 °C[1][2]
Water Solubility log10(S) = -11.14 mol/L (estimated)[3]
Octanol/Water Partition Coefficient (logP) 5.8[2] - 5.111 (estimated)[3]

Chemical and Spectroscopic Properties

The chemical and spectroscopic characteristics of this compound are essential for its identification and characterization in various experimental settings.

PropertyValueSource
CAS Number 10016-52-1[1][2][3][4][5]
InChIKey UFCZRCPQBWIXTR-UHFFFAOYSA-N[2][3][4][5]
¹H NMR (CDCl₃, ppm) 8.03 (s, 2H), 7.58 (d, J=8.0 Hz, 2H), 7.44 (d, J=8.0 Hz, 2H)[7]
Kovats Retention Index (non-polar column) 2147[5][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of dibenzofuran.[7]

Materials:

  • Dibenzofuran

  • Bromine

  • Glacial acetic acid

  • Deionized water

  • Aqueous sodium thiosulfate

  • n-hexane

Procedure:

  • Dissolve dibenzofuran in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the dibenzofuran solution at 75 °C.

  • Stir the reaction mixture continuously at 75 °C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into deionized water to precipitate the crude product.

  • Collect the orange solid by filtration and wash it sequentially with aqueous sodium thiosulfate and deionized water.

  • Purify the crude product by recrystallization from n-hexane to obtain a white solid product.[7]

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dibenzofuran Dibenzofuran ReactionVessel Reaction at 75°C for 3h Dibenzofuran->ReactionVessel Bromine Bromine Bromine->ReactionVessel AceticAcid Glacial Acetic Acid AceticAcid->ReactionVessel Precipitation Precipitation in Deionized Water ReactionVessel->Precipitation Cooling Filtration Filtration Precipitation->Filtration Washing Washing with Na₂S₂O₃ and H₂O Filtration->Washing Recrystallization Recrystallization from n-hexane Washing->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activities and associated signaling pathways of this compound. While the broader class of benzofurans is known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, the specific effects of the 2,8-dibromo substitution pattern have not been extensively studied.[8][9][10][11] Further research is required to elucidate the potential therapeutic applications and mechanisms of action for this particular compound. Halogenated dibenzofurans, in general, are known to interact with the aryl hydrocarbon receptor (AhR), which can lead to the transcriptional activation of xenobiotic response elements.[6] However, the specific affinity and downstream effects of this compound on this pathway are not well-documented.

Safety Information

This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[6] It may also cause long-lasting harmful effects to aquatic life.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2,8-Dibromodibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crucial practice of crystal structure analysis for 2,8-dibromodibenzofuran and its derivatives. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for advancing drug discovery and development, as molecular geometry dictates biological activity. This document provides a comprehensive overview of the experimental protocols involved in single-crystal X-ray diffraction, presents key crystallographic data for a representative derivative, and visualizes the intricate workflow of this analytical technique.

Core Concepts in Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic and molecular structure of crystalline compounds. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine bond lengths, bond angles, and other critical geometric parameters. This information is invaluable for structure-activity relationship (SAR) studies, aiding in the rational design of novel therapeutic agents.

Experimental Protocols: From Crystal to Structure

The journey from a synthesized compound to a fully characterized crystal structure involves a meticulous series of steps. The following protocol outlines the key stages of single-crystal X-ray diffraction analysis for organic compounds like this compound derivatives.

Crystal Growth

The prerequisite for any SC-XRD study is the cultivation of high-quality single crystals. For organic molecules, this is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. The choice of solvent or solvent system is critical and often determined empirically. The goal is to obtain well-formed, optically clear crystals of a suitable size (typically 0.1-0.3 mm in each dimension).

Crystal Mounting and Data Collection

A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed within the X-ray beam of a diffractometer. Data collection is usually performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. The diffractometer rotates the crystal through a series of angles, collecting diffraction data at each orientation until a complete dataset is obtained.

Data Reduction and Structure Solution

The raw diffraction intensities are processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. This process yields a set of structure factors. The "phase problem," a central challenge in crystallography, is then addressed using direct methods or Patterson techniques to generate an initial electron density map. This map allows for the identification and placement of the atoms in the crystal lattice, providing a preliminary molecular structure.

Structure Refinement

The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, thermal parameters, and other model variables to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit (GooF).

Crystallographic Data of a 2,8-Disubstituted Dibenzofuran Derivative

Parameter Value
Empirical Formula C36 H26 O3 P2
Formula Weight 568.53
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimensions a = 10.038(2) Å, α = 90°b = 17.599(4) Å, β = 100.27(3)°c = 16.035(3) Å, γ = 90°
Volume 2789.2(10) ų
Z 4
Density (calculated) 1.354 Mg/m³
Absorption Coefficient 0.181 mm⁻¹
F(000) 1184
Crystal Size 0.20 x 0.10 x 0.10 mm³
Theta range for data collection 2.11 to 25.00°
Index ranges -11<=h<=11, -20<=k<=20, -18<=l<=18
Reflections collected 23223
Independent reflections 4893 [R(int) = 0.0461]
Completeness to theta = 25.00° 99.6 %
Absorption correction Semi-empirical from equivalents
Max. and min. transmission 0.9821 and 0.9645
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 4893 / 0 / 370
Goodness-of-fit on F² 1.036
Final R indices [I>2sigma(I)] R1 = 0.0387, wR2 = 0.0988
R indices (all data) R1 = 0.0519, wR2 = 0.1065
Largest diff. peak and hole 0.288 and -0.298 e.Å⁻³

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in crystal structure analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Data Analysis & Structure Refinement Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Slow Evaporation / Vapor Diffusion / Slow Cooling Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

data_processing_flow Raw_Data Raw Diffraction Images Intensities for each reflection at various crystal orientations Data_Reduction Data Reduction Integration of spots Background subtraction Lorentz-polarization correction Absorption correction Raw_Data->Data_Reduction Structure_Factors Structure Factors (Ftextl) Amplitudes of the diffracted waves Data_Reduction->Structure_Factors Phase_Problem Phase Problem Phases are lost during measurement Structure_Factors->Phase_Problem Structure_Solution Structure Solution Direct Methods or Patterson Methods Initial Electron Density Map Phase_Problem->Structure_Solution Refinement Structure Refinement Least-squares fitting Adjustment of atomic positions and thermal parameters Structure_Solution->Refinement Final_Model Final Structural Model Atomic coordinates Bond lengths and angles Thermal ellipsoids Refinement->Final_Model

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Persistence of 2,8-Dibromodibenzofuran

Abstract

This compound is a halogenated aromatic hydrocarbon, a class of compounds known for their environmental persistence and potential toxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and persistence of this compound. Due to the limited availability of data specific to this congener, this guide synthesizes information from studies on dibenzofuran and its other halogenated derivatives to provide a predictive assessment. Key environmental processes including biodegradation, photodegradation, hydrolysis, abiotic degradation, bioaccumulation, and soil sorption are discussed in detail. Experimental protocols for studying these processes are provided, and quantitative data from related compounds are summarized to offer a comparative perspective. This document aims to serve as a valuable resource for researchers and professionals in assessing the environmental risks associated with this compound and other related compounds.

Introduction

Dibenzofurans are a class of persistent organic pollutants (POPs) that are introduced into the environment primarily as byproducts of industrial processes such as incineration and the manufacturing of certain chemicals.[1] The halogenated forms, including polybrominated dibenzofurans (PBDFs), are of particular concern due to their structural similarity to polychlorinated dibenzo-p-dioxins and their potential for bioaccumulation and toxicity.[2][3] this compound is a specific congener within this class. Understanding its behavior in the environment is crucial for predicting its long-term impact and developing effective remediation strategies.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physicochemical properties. The following table summarizes the key properties of this compound.

PropertyValueSource
Chemical Formula C₁₂H₆Br₂O[4]
Molecular Weight 325.98 g/mol [4]
CAS Number 10016-52-1[4]
LogP (Octanol/Water Partition Coefficient) 5.111[5]
Water Solubility (log10ws) -11.14 mol/L[5]
Melting Point 226 °C[6]

The high LogP value and low water solubility suggest that this compound will have a strong tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms.

Environmental Fate and Persistence

Biodegradation

The biodegradation of dibenzofuran and its chlorinated analogs has been studied in various microorganisms.[7][8] While specific data for this compound is limited, the degradation pathways observed for similar compounds provide valuable insights.

Several bacterial strains, including Sphingomonas sp., Bacillus sp., and Serratia sp., have been shown to degrade dibenzofuran.[7][8] The degradation is typically initiated by a dioxygenase enzyme that attacks the aromatic ring. For dibenzofuran, this leads to the formation of unstable dihydroxylated intermediates that are further metabolized.[7] The presence of halogen substituents, such as bromine in this compound, is known to slow down the rate of biodegradation.[9] Reductive debromination under anaerobic conditions is a potential initial step, followed by aerobic degradation of the parent dibenzofuran structure.

Experimental Protocol: Aerobic Biodegradation Study

A detailed protocol for assessing the aerobic biodegradation of this compound in soil is provided below, adapted from studies on similar compounds.

  • Soil Collection and Preparation: Collect topsoil from a location with no known history of contamination. Sieve the soil (2 mm mesh) to remove large debris and homogenize.

  • Test System: Prepare microcosms using 250 mL glass flasks containing 50 g of soil (dry weight).

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve a final concentration of 10 mg/kg. Allow the solvent to evaporate completely in a fume hood.

  • Incubation: Adjust the soil moisture to 60% of its water-holding capacity. Incubate the flasks in the dark at 25°C. Include sterile control flasks (autoclaved soil) to assess abiotic degradation.

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), sacrifice triplicate flasks from both the test and control groups.

  • Extraction: Extract the soil samples with a suitable solvent mixture (e.g., hexane:acetone, 1:1 v/v) using sonication or Soxhlet extraction.

  • Analysis: Analyze the extracts for the concentration of this compound and potential transformation products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Calculate the degradation half-life (DT₅₀) using first-order kinetics.

G cluster_photodegradation Photodegradation Pathway Parent This compound Intermediate Monobromodibenzofuran Parent->Intermediate Sunlight (hν) - Br⁻ Product Dibenzofuran Intermediate->Product Sunlight (hν) - Br⁻ G cluster_pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway PCDF This compound (or other PBDD/F) AhR AhR PCDF->AhR Binding in Cytoplasm HSP90 HSP90 AhR->HSP90 Dissociation ARNT ARNT AhR->ARNT Dimerization in Nucleus XRE XRE (Xenobiotic Response Element) ARNT->XRE Binding to DNA CYP1A1 CYP1A1/CYP1B1 Gene Expression XRE->CYP1A1 Induction Toxic_Effects Toxic Effects CYP1A1->Toxic_Effects

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 2,8-Dibromodibenzofuran. Designed for laboratory and drug development settings, this document outlines the toxicological profile, recommended safety precautions, emergency procedures, and relevant experimental protocols to ensure the well-being of personnel working with this compound.

Hazard Identification and Toxicological Profile

This compound is a halogenated aromatic compound that requires careful handling due to its potential health effects. It is classified as harmful or toxic if swallowed and causes serious eye irritation.[1][2][3] Furthermore, it is recognized as a substance that may cause long-lasting harmful effects to aquatic life.[1][2][3]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 3 / 4H301/H302: Toxic / Harmful if swallowed[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][3]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 4H413: May cause long lasting harmful effects to aquatic life[1][2][3]
Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Activation

Halogenated dibenzofurans, including this compound, are known to exert their toxic effects primarily through the activation of the aryl hydrocarbon receptor (AhR).[2] Upon binding to the ligand (this compound), the AhR translocates to the nucleus. In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the increased expression of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[2] This signaling cascade can disrupt normal cellular processes and lead to a range of toxic responses.[2]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBD This compound AhR_complex AhR HSP90 DBD->AhR_complex Binding AhR AhR ARNT ARNT AhR_ARNT AhR ARNT AhR->AhR_ARNT Dimerization HSP90 HSP90 AhR_complex->AhR HSP90 Dissociation ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induction

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE SpecificationRationale
HandsDouble-gloving with nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an additional layer of protection.
EyesChemical safety goggles or a face shield.[4]Protects eyes from splashes and airborne particles. A face shield offers broader protection.[4]
RespiratoryNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Essential for preventing the inhalation of airborne powder or aerosols, especially when handling outside of a containment system.
BodyDisposable lab coat or gown with long sleeves and tight cuffs.[4]Protects skin and personal clothing from contamination.[4]
FeetClosed-toe shoes.[4]Prevents injuries from spills or dropped equipment.[4]
Engineering Controls

Engineering controls are the primary means of exposure control and should be prioritized over PPE.

  • Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.[1]

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

  • Prevent the formation of dust and aerosols.

  • Use dedicated, non-sparking tools for handling the powder.

  • Employ static control measures to prevent the dispersal of powder.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store locked up.[3]

  • Store away from incompatible materials and foodstuff containers.[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, follow institutional emergency procedures.

Experimental Protocols

The following sections detail methodologies for key experiments relevant to assessing the health and safety of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound from dibenzofuran is as follows:

  • Dissolve dibenzofuran (0.14 mol) in acetic acid (232 g).

  • Slowly add a solution of bromine (0.58 mol) in acetic acid (54 g) dropwise to the dibenzofuran solution at 75 °C.

  • Stir the reaction mixture continuously at 75 °C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the cooled mixture into deionized water.

  • Wash the resulting precipitate sequentially with aqueous sodium thiosulfate and deionized water.

  • The crude product can be purified by recrystallization from n-hexane to yield a white solid.[1]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dibenzofuran in Acetic Acid C Reaction at 75°C for 3h A->C B Bromine in Acetic Acid B->C D Cool to Room Temperature C->D E Precipitate in Deionized Water D->E F Wash with Na2S2O3 (aq) E->F G Wash with Deionized Water F->G H Recrystallize from n-Hexane G->H I This compound (White Solid) H->I

Synthesis Workflow for this compound.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This method provides information on the hazardous properties and allows for the classification of a substance based on its acute oral toxicity.

  • Test Animals: Healthy, young adult female rats are typically used.

  • Housing and Feeding: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and access to standard laboratory diet and drinking water.

  • Dose Preparation: The test substance is prepared in a suitable vehicle.

  • Administration: The substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose of 300 mg/kg or 2000 mg/kg.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The study allows for the determination of the GHS category for acute oral toxicity.

In Vitro Eye Irritation Assessment (Adapted from OECD Guideline 492)

This in vitro method uses a reconstructed human cornea-like epithelium (RhCE) to identify chemicals not requiring classification for eye irritation or serious eye damage.

  • Test System: A commercially available RhCE model is used.

  • Test Substance Application: The test substance is applied topically to the surface of the RhCE tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period, followed by an incubation period.

  • Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

  • Endpoint: The percentage of viable cells in the treated tissues is compared to that of negative controls. A substance is identified as not requiring classification if the mean tissue viability is above a defined threshold.

Eye_Irritation_Workflow A Prepare RhCE Tissue B Apply Test Substance A->B C Incubate B->C D Rinse and Post-Incubate C->D E Perform MTT Assay D->E F Measure Absorbance E->F G Calculate Cell Viability F->G H Determine GHS Classification G->H

In Vitro Eye Irritation Experimental Workflow.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)

This cell-based assay is used to determine if a compound can activate the AhR signaling pathway.

  • Cell Line: A suitable cell line (e.g., HepG2) is stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with XREs.

  • Cell Culture and Plating: Cells are cultured under standard conditions and plated in a multi-well plate.

  • Compound Treatment: Cells are treated with various concentrations of this compound. A vehicle control and a positive control (e.g., TCDD) are included.

  • Incubation: The plate is incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonistic activity of the compound on the AhR.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.[1] Dispose of contents and container in accordance with local, regional, and national regulations.[1][3] Entrust disposal to a licensed waste disposal company.[1]

This guide is intended to provide essential safety information for trained professionals. It is not a substitute for a thorough understanding of the hazards of this compound and the implementation of a comprehensive laboratory safety program. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

References

Technical Guidance: Solubility Profile of 2,8-Dibromodibenzofuran in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,8-Dibromodibenzofuran, a halogenated aromatic compound of interest in various research domains. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive framework for determining its solubility in common organic solvents. The guide outlines a detailed experimental protocol based on the gravimetric method, presents a structured table for data compilation, and includes a visual representation of the experimental workflow to aid researchers in generating reliable and comparable solubility data.

Introduction

This compound is a polyhalogenated dibenzofuran whose physicochemical properties are crucial for its application in organic synthesis, materials science, and as a reference standard in environmental and toxicological studies. Solubility is a fundamental parameter that dictates the feasibility of its use in solution-based reactions, purification processes such as recrystallization, and its environmental fate and transport. This guide provides the necessary protocols to systematically determine the solubility of this compound in a range of common organic solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
AcetoneGravimetric
AcetonitrileGravimetric
ChloroformGravimetric
DichloromethaneGravimetric
Dimethylformamide (DMF)Gravimetric
Dimethyl Sulfoxide (DMSO)Gravimetric
EthanolGravimetric
Ethyl AcetateGravimetric
HexaneGravimetric
MethanolGravimetric
Tetrahydrofuran (THF)Gravimetric
TolueneGravimetric

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[1][2]

Materials and Apparatus
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Conical flasks with stoppers

  • Thermostatic shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Volumetric pipettes

  • Evaporating dishes or watch glasses (pre-weighed)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

  • Desiccator

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume (e.g., 25 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours. It is advisable to measure the concentration at intervals; equilibrium is reached when consecutive measurements show no significant change.[1]

  • Sample Collection:

    • Once equilibrium is established, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is recommended to use a syringe filter compatible with the organic solvent.

  • Solvent Evaporation:

    • Transfer the collected aliquot of the saturated solution into a pre-weighed evaporating dish or watch glass.

    • Weigh the dish with the solution to determine the weight of the solution.[1][2]

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and appropriate for the solvent used.

    • Continue drying until a constant weight of the residue is achieved.[1][2]

  • Data Calculation:

    • Cool the evaporating dish containing the dry solute in a desiccator to room temperature and weigh it on the analytical balance.

    • The weight of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

    • The solubility can then be expressed in grams per 100 mL of solvent or converted to molar solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_end Result start Start add_solute Add excess this compound to solvent start->add_solute equilibrate Equilibrate at constant temperature with agitation add_solute->equilibrate settle Allow undissolved solid to settle equilibrate->settle pipette Withdraw known volume of supernatant settle->pipette weigh_solution Weigh aliquot in pre-weighed dish pipette->weigh_solution evaporate Evaporate solvent in oven weigh_solution->evaporate weigh_solute Cool in desiccator and weigh residue evaporate->weigh_solute calculate Calculate solubility weigh_solute->calculate end Solubility Data calculate->end

Gravimetric Method for Solubility Determination.

Conclusion

This technical guide provides a standardized methodology for determining the solubility of this compound in common organic solvents. While specific experimental data is currently lacking in the literature, the detailed protocol and data presentation format herein are intended to support researchers in generating high-quality, comparable solubility profiles. Accurate solubility data is indispensable for the effective design of experiments, development of purification strategies, and assessment of the environmental behavior of this compound.

References

Methodological & Application

Application Notes and Protocols: 2,8-Dibromodibenzofuran as a Versatile Precursor for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2,8-dibromodibenzofuran as a key building block for organic light-emitting diode (OLED) materials. Detailed protocols for the synthesis of precursor materials and representative functional molecules for hole transport, electron transport, and emissive layers are provided, along with a summary of their performance characteristics.

Introduction

This compound is a rigid and planar heterocyclic compound that serves as an excellent scaffold for the construction of high-performance materials for OLEDs. Its robust structure imparts high thermal and morphological stability to the resulting molecules, while the strategically positioned bromine atoms at the 2 and 8 positions allow for versatile functionalization through various cross-coupling reactions. This enables the precise tuning of the electronic properties, such as HOMO/LUMO energy levels and triplet energies, to meet the specific requirements of different layers within an OLED device.

Data Presentation: Performance of this compound Derivatives in OLEDs

The following table summarizes the key performance parameters of various OLED materials derived from this compound, categorized by their function within the device.

Material/Compound NameFunctionHOMO (eV)LUMO (eV)Triplet Energy (ET, eV)Max. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)CIE (x, y)
mDBFHTL-5.35-2.11-19.46 (in PSC)---
bDBFHTL-5.38-2.13-----
tDBFHTL-5.40-2.14-----
DBFtPAHost---7.268.83-(0.13, 0.12)[1]
26CzDBFHost-->2.95----
46CzDBFHost-->2.95----
CF-2-BzFHost---25.377.2-(0.50, 0.49)[2]
PPF (2,8-bis(diphenyl-phosphoryl)-dibenzo[b,d]furan)ETL/Host-6.7-2.73.1----

Experimental Protocols

Synthesis of this compound (Precursor)

Materials:

  • Dibenzofuran

  • Bromine (Br2)

  • Trichloromethane (CHCl3) or Acetic Acid

  • Sodium thiosulfate (Na2S2O3) aqueous solution

  • n-hexane

Procedure:

  • Method A (in Trichloromethane):

    • Dissolve dibenzofuran (1.00 g, 5.95 mmol) in trichloromethane (6 mL) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (0.68 mL, 13.26 mmol) dropwise to the cooled solution.

    • Remove the ice bath and stir the reaction mixture at room temperature for 26.5 hours.

    • Quench the reaction by adding a 0.25 M aqueous solution of sodium thiosulfate (40 mL).

    • Perform an extraction with an organic solvent (e.g., dichloromethane).

    • Collect the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from n-hexane to yield this compound as a white solid.

  • Method B (in Acetic Acid):

    • Dissolve dibenzofuran (23.2 g, 0.14 mol) in acetic acid (232 g) in a round-bottom flask.

    • Heat the solution to 75 °C.

    • Slowly add a solution of bromine (92.6 g, 0.58 mol) in acetic acid (54 g) dropwise to the heated solution.

    • Maintain the reaction mixture at 75 °C with continuous stirring for 3 hours.

    • After completion, cool the mixture to room temperature and pour it into deionized water.

    • Collect the precipitated orange solid by filtration and wash it sequentially with aqueous sodium thiosulfate and deionized water.

    • Purify the crude product by recrystallization from n-hexane.

Synthesis of a Hole Transport Layer (HTL) Material: N2,N2,N8,N8-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (mDBF) via Buchwald-Hartwig Amination

Materials:

  • This compound

  • Bis(4-methoxyphenyl)amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri-tert-butylphosphine (P(tBu)3)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk tube, add this compound (0.49 g, 1.5 mmol), bis(4-methoxyphenyl)amine (0.76 g, 3.3 mmol), and sodium tert-butoxide (0.43 g, 4.5 mmol).

  • Add Pd2(dba)3 (0.027 g, 0.03 mmol) and P(tBu)3 (0.012 g, 0.06 mmol) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

  • After cooling to room temperature, quench the reaction with water and extract with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain mDBF as a yellow powder.

Synthesis of a Host/Electron Transport Layer (ETL) Material via Suzuki Coupling (General Procedure)

This protocol provides a general methodology for the synthesis of aryl-substituted dibenzofurans, which can be adapted for creating host or ETL materials.

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-(diphenylphosphoryl)phenyl)boronic acid for an ETL material)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)

  • Base (e.g., potassium carbonate, K2CO3)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), and potassium carbonate (4.0 equiv).

  • Add the palladium catalyst, Pd(PPh3)4 (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,8-disubstituted dibenzofuran derivative.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_functionalization Functionalization for HTL Dibenzofuran Dibenzofuran Bromination Bromination (Br₂, Solvent) Dibenzofuran->Bromination DBDF This compound Bromination->DBDF Coupling Buchwald-Hartwig Amination DBDF->Coupling HTL Hole Transport Material (e.g., mDBF) Coupling->HTL Amine Di-p-anisylamine Amine->Coupling

Caption: Synthetic pathway for a hole transport material from dibenzofuran.

OLED_Device_Structure Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) (Dibenzofuran Derivative) EML Emissive Layer (EML) (Host: Dibenzofuran Derivative) ETL Electron Transport Layer (ETL) (e.g., PPF) EIL Electron Injection Layer (EIL) Cathode Cathode (e.g., Al)

Caption: General architecture of an OLED device incorporating dibenzofuran derivatives.

References

Application of 2,8-Dibromodibenzofuran in Organic Electronics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,8-Dibromodibenzofuran is a versatile building block in the synthesis of advanced materials for organic electronics. Its rigid and planar dibenzofuran core provides excellent thermal and morphological stability, while the bromine substituents at the 2 and 8 positions offer reactive sites for the introduction of various functional groups through cross-coupling reactions. This allows for the fine-tuning of electronic and optical properties, making its derivatives suitable for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This document provides detailed application notes, experimental protocols, and performance data for materials derived from this compound.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are extensively used as host materials in the emissive layer of OLEDs, particularly for blue phosphorescent emitters. The high triplet energy of the dibenzofuran core is crucial for efficiently transferring energy to the phosphorescent guest molecules.

Performance Data of this compound-Based Host Materials in Blue Phosphorescent OLEDs
Host MaterialDopantMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Color Coordinates (CIE)Device Lifetime (h @ 100 cd/m²)
2,8-bis(diphenylphosphine oxide)dibenzo[b,d]furan (DBFPO)FIrpic10.125.9Not SpecifiedNot Specified
2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF)Ir(cb)₃22.9Not Specified(0.14, 0.16)1400

FIrpic: iridium(III) bis(4,6-(di-fluorophenyl)pyridinato-N,C2')picolinate Ir(cb)₃: [[5-(1,1-dimethylethyl)-3-phenyl-1H-imidazo[4,5-b]pyrazin-1-yl-2(3H)-ylidene]-1,2-phenylene]bis[[6-(1,1-dimethylethyl)-3-phenyl-1H-imidazo[4,5-b]pyrazin-1-yl-2(3H)-ylidene]-1,2-phenylene]iridium

Experimental Protocols

Synthesis of 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF):

A mixture of this compound (1.0 g, 3.07 mmol), carbazole (1.28 g, 7.67 mmol), CuI (0.117 g, 0.61 mmol), 1,10-phenanthroline (0.11 g, 0.61 mmol), and K₂CO₃ (1.27 g, 9.21 mmol) in 1,2-dichlorobenzene (20 mL) is heated at 180 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is filtered, and the filtrate is evaporated. The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to yield the final product.

OLED Fabrication:

A typical device structure for a blue phosphorescent OLED using a this compound derivative as a host is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol, and then dried in an oven. The substrates are then treated with UV-ozone for 15 minutes.

  • Layer Deposition: All organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

    • HIL: e.g., 10 nm of HAT-CN.

    • HTL: e.g., 30 nm of TAPC.

    • EML: The host material (e.g., 26CzDBF) and an electron-transport type co-host (e.g., mSiTrz) are co-deposited with the blue phosphorescent dopant (e.g., Ir(cb)₃) at a specific doping concentration (e.g., 15 wt%). The typical thickness is 20 nm.[1]

    • ETL: e.g., 30 nm of B3PYMPM.

    • EIL: e.g., 1 nm of LiF.

    • Cathode: e.g., 100 nm of Al.

Synthesis and Device Workflow

G cluster_synthesis Synthesis of Host Material cluster_fabrication OLED Fabrication cluster_characterization Device Characterization DBF This compound Coupling Ullmann Coupling DBF->Coupling Carbazole Carbazole Carbazole->Coupling Host 2,8-Disubstituted Dibenzofuran Host Coupling->Host Deposition Vacuum Thermal Evaporation Host->Deposition Substrate ITO Substrate Cleaning Substrate->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation EL Electroluminescence Spectra Encapsulation->EL IVL Current-Voltage-Luminance Encapsulation->IVL EQE External Quantum Efficiency Encapsulation->EQE Lifetime Operational Lifetime Encapsulation->Lifetime

Caption: Workflow for the synthesis of a this compound-based host material and subsequent OLED fabrication and characterization.

Organic Photovoltaics (OPVs)

In the field of OPVs, particularly in perovskite solar cells, derivatives of this compound have been investigated as hole transport materials (HTMs). The function of the HTM is to efficiently extract and transport holes from the perovskite layer to the anode.

Performance Data of this compound-Based Hole Transport Materials
Hole Transport MaterialHole Mobility (cm² V⁻¹ s⁻¹)Power Conversion Efficiency (PCE) (%)
tDBF (trimer)9.1 x 10⁻³19.46

tDBF is a trimeric derivative of dibenzofuran linked by N,N-bis(4-methoxyphenyl)amino groups.

Experimental Protocols

Synthesis of this compound:

Dibenzofuran (1.00 g, 5.95 mmol) is dissolved in trichloromethane (6 mL).[2] Under an ice bath, Br₂ (0.68 mL, 13.26 mmol) is added dropwise.[2] The reaction is then stirred at room temperature for 26.5 hours.[2] To terminate the reaction, an aqueous solution of Na₂S₂O₃ (0.25 mol L⁻¹, 40 mL) is added.[2] The product is extracted with an organic solvent, and the solvent is removed to obtain the crude product.[2] Recrystallization from toluene yields white needle-like crystals of this compound.[2]

Perovskite Solar Cell Fabrication:

A typical n-i-p device structure for a flexible perovskite solar cell using a this compound-based HTM is as follows: PEN/ITO / SnO₂ / Perovskite / HTM / Au.

  • Substrate and Electron Transport Layer: PEN/ITO substrates are cleaned, and a layer of SnO₂ is deposited as the electron transport layer.

  • Perovskite Layer: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, CsI, and RbI in a DMF/DMSO solvent) is spin-coated onto the SnO₂ layer in a nitrogen-filled glovebox. The film is then annealed.

  • Hole Transport Layer: A solution of the dibenzofuran-based HTM (e.g., tDBF) in a solvent like chlorobenzene, often with additives such as Li-TFSI and tBP, is spin-coated on top of the perovskite layer.

  • Electrode Deposition: A gold (Au) electrode is deposited by thermal evaporation.

Synthetic Pathway for a Dibenzofuran-Based HTM

G DBF Dibenzofuran Br_DBF This compound DBF->Br_DBF Bromination mDBF mDBF (Monomer) Br_DBF->mDBF Buchwald-Hartwig Coupling Amine N,N-bis(4-methoxyphenyl)amine Amine->mDBF bDBF bDBF (Dimer) mDBF->bDBF Buchwald-Hartwig Coupling tDBF tDBF (Trimer) bDBF->tDBF Buchwald-Hartwig Coupling

Caption: Synthetic route to mono-, di-, and trimeric dibenzofuran-based hole transport materials.

Organic Field-Effect Transistors (OFETs)

The application of this compound derivatives in OFETs is less explored compared to OLEDs and OPVs. However, the rigid and planar structure of the dibenzofuran core is advantageous for achieving a high degree of molecular ordering in thin films, which is crucial for efficient charge transport. The tunable electronic properties through substitution at the 2 and 8 positions could allow for the development of both p-type and n-type semiconductor materials.

Potential Device Structure for an OFET

G cluster_device Bottom-Gate, Top-Contact OFET Substrate Si Substrate Gate Gate Electrode Substrate->Gate Dielectric SiO₂ Gate Dielectric Dielectric->Substrate Semiconductor This compound Derivative (Active Layer) Semiconductor->Dielectric Source Source Electrode Source->Semiconductor Drain Drain Electrode Drain->Semiconductor

Caption: Schematic of a bottom-gate, top-contact OFET structure utilizing a this compound derivative as the active semiconductor layer.

This compound serves as a critical precursor for a variety of high-performance organic electronic materials. Its derivatives have demonstrated significant potential, particularly as host materials in blue phosphorescent OLEDs, leading to devices with high efficiency and long lifetimes. Furthermore, their application as hole transport materials in perovskite solar cells has yielded impressive power conversion efficiencies. While their use in OFETs is an emerging area, the inherent properties of the dibenzofuran core suggest a promising future for this class of materials in transistor applications. The synthetic accessibility and the ability to fine-tune the optoelectronic properties through chemical modification make this compound and its derivatives a valuable platform for the continued advancement of organic electronics.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Utilizing 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,8-dibromodibenzofuran as a scaffold for the construction of novel bioactive molecules. The protocols detailed herein focus on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 2 and 8 positions of the dibenzofuran core, enabling access to a diverse range of derivatives with potential therapeutic applications, including as kinase inhibitors and anticancer agents.

Introduction to this compound in Medicinal Chemistry

Dibenzofuran and its derivatives are prominent structural motifs in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The dibenzofuran core provides a rigid, planar framework that can be strategically functionalized to interact with various biological targets. The 2,8-disubstituted dibenzofurans, in particular, have garnered significant interest in drug discovery. The bromine atoms in this compound serve as versatile synthetic handles, allowing for the introduction of a variety of substituents through transition-metal-catalyzed cross-coupling reactions. This approach has been successfully employed in the synthesis of compounds targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

Key Synthetic Transformations

The primary application of this compound in the synthesis of bioactive molecules involves the sequential or simultaneous replacement of the bromine atoms. The differential reactivity of the bromine atoms can be exploited for selective functionalization, or both can be substituted to create symmetrical derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products DBDF This compound Plus1 + DBDF->Plus1 + BoronicAcid Ar-B(OH)₂ Arrow -> BoronicAcid->Arrow Pd Catalyst, Base Product 2,8-Di(aryl)dibenzofuran Plus1->BoronicAcid Arrow->Product Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products DBDF This compound Plus1 + DBDF->Plus1 + Amine R¹R²NH Arrow -> Amine->Arrow Pd Catalyst, Base, Ligand Product 2,8-Di(amino)dibenzofuran Plus1->Amine Arrow->Product Kinase_Inhibitor_Synthesis DBDF This compound Intermediate Monosubstituted Intermediate DBDF->Intermediate Selective Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) FinalProduct Bioactive Kinase Inhibitor Intermediate->FinalProduct Second Cross-Coupling or Further Functionalization

Application Notes and Protocols for Materials Derived from 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties, synthetic methodologies, and potential applications of materials derived from 2,8-dibromodibenzofuran. This document is intended to serve as a valuable resource for researchers in materials science and drug discovery, offering detailed protocols and data to facilitate further investigation and application of this versatile chemical scaffold.

Photophysical Properties and Applications in Optoelectronics

Materials derived from this compound have emerged as highly promising candidates for a range of optoelectronic applications, most notably in the field of Organic Light-Emitting Diodes (OLEDs). The rigid and planar structure of the dibenzofuran core provides excellent thermal stability and high triplet energy, which are crucial properties for efficient and long-lasting OLED devices.

Thermally Activated Delayed Fluorescence (TADF) Emitters

A key application of this compound derivatives is in the development of emitters for TADF-OLEDs. By strategically functionalizing the 2 and 8 positions with electron-donating and electron-accepting moieties, it is possible to achieve a small singlet-triplet energy splitting (ΔEST). This small energy gap allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, enabling the harvesting of both singlet and triplet excitons and leading to theoretical internal quantum efficiencies of up to 100%.

Hole Transport Materials (HTMs)

The dibenzofuran scaffold is also an excellent building block for hole transport materials in OLEDs and perovskite solar cells. Derivatives functionalized with triarylamine units at the 2 and 8 positions exhibit high hole mobility, good thermal stability, and appropriate HOMO energy levels for efficient hole injection and transport.

Data Presentation: Photophysical Properties

The following tables summarize key photophysical data for representative materials derived from this compound.

Table 1: Photophysical Properties of 2,8-Disubstituted Dibenzofuran Derivatives as TADF Emitters

Compound/Derivativeλabs (nm)λem (nm)ΦPL (%)ΔEST (eV)Application
BF-m-TPA[1]35048816.3 (EQE)-Green PHOLED HTM
BF-p-TPA[1]36249214.7 (EQE)-Green PHOLED HTM
BF-2,6-TPA[1]35849015.5 (EQE)-Green PHOLED HTM
Methoxycarbazolyl-DBF[2]--12.5 (EQE)2.86-2.96Phosphorescent/TADF Host
V-p-DBF[3]---2.64Crosslinkable HTM

Note: EQE refers to the External Quantum Efficiency of the fabricated OLED device. ΦPL is the photoluminescence quantum yield.

Table 2: Properties of 2,8-Disubstituted Dibenzofuran Derivatives as Hole Transport Materials

Compound/DerivativeHOMO (eV)LUMO (eV)Tg (°C)Td (°C)Application
mDBF[4][5]-5.25-1.98115425Perovskite Solar Cells
bDBF[4][5]-5.21-1.95155479Perovskite Solar Cells
tDBF[4][5]-5.19-1.94188512Perovskite Solar Cells
BF-002[6]-5.23-2.01128420Perovskite Solar Cells
BF-003[6]-5.25-2.03145435Perovskite Solar Cells

Note: Tg is the glass transition temperature and Td is the decomposition temperature.

Applications in Drug Development

The benzofuran and dibenzofuran scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. Derivatives of this compound are being explored for various therapeutic applications.

Anticancer Agents and Kinase Inhibitors

Recent studies have highlighted the potential of dibenzofuran derivatives as potent anticancer agents.[7] These compounds can be designed to target specific signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives inspired by the natural product cercosporamide have shown inhibitory activity against Pim kinases, which are overexpressed in several cancers.[7] The structure-activity relationship (SAR) of these compounds can be finely tuned by modifying the substituents at the 2 and 8 positions of the dibenzofuran core.

Potential as Photosensitizers for Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that selectively kill cancer cells.[8][9][10] While specific studies on this compound derivatives for PDT are emerging, the inherent photophysical properties of the dibenzofuran core make it an attractive scaffold for designing novel photosensitizers. Key characteristics for a good photosensitizer that can be engineered into dibenzofuran derivatives include:

  • Strong absorption in the therapeutic window (600-800 nm): This can be achieved by extending the π-conjugation of the molecule.

  • High triplet state quantum yield: Efficient intersystem crossing is necessary to generate the long-lived triplet state required for ROS production.

  • Photostability: The molecule should not degrade quickly upon light exposure.

  • Tumor localization: Specific functional groups can be introduced to target the photosensitizer to cancer cells.

Table 3: Biological Activity of Dibenzofuran Derivatives

Compound/DerivativeTarget/ActivityCell LineIC50 (µM)
Cercosporamide-inspired dibenzofuran[7]Pim-1 Kinase Inhibitor-0.039
Cercosporamide-inspired dibenzofuran[7]Pim-2 Kinase Inhibitor-0.021
Cercosporamide-inspired dibenzofuran[7]CLK1 Kinase Inhibitor-0.092
Halogenated benzofuran derivative[11]Anticancer--

Experimental Protocols

Detailed methodologies for the synthesis and characterization of materials derived from this compound are provided below.

Synthesis Protocols

The functionalization of this compound is readily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

This protocol is a general procedure for the synthesis of 2,8-diaryl-substituted dibenzofurans.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 3-4 equivalents)

  • Solvent (e.g., Toluene, Dioxane, THF/H2O mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol describes a general method for the synthesis of 2,8-diamino-substituted dibenzofurans.

Materials:

  • This compound

  • Amine (2.2 equivalents)

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K3PO4, 2.5-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Photophysical Characterization Protocols

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure for Solution-State Measurements:

  • Prepare dilute solutions of the sample in a suitable spectroscopic grade solvent (e.g., THF, Dichloromethane, Toluene) with an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.

  • For UV-Vis absorption measurements, record the spectrum over the desired wavelength range (e.g., 250-800 nm) using the pure solvent as a reference.

  • For photoluminescence (PL) measurements, excite the sample at its absorption maximum (λabs,max) and record the emission spectrum.

  • To determine the photoluminescence quantum yield (ΦPL), use a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) as a reference. Measure the integrated emission intensity and the absorbance at the excitation wavelength for both the sample and the reference. Calculate the ΦPL using the following equation: ΦPL,sample = ΦPL,ref × (Isample / Iref) × (Aref / Asample) × (ηsample2 / ηref2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Record the low-temperature (77 K) phosphorescence spectrum of the sample in a suitable solvent that forms a rigid glass upon cooling (e.g., 2-methyltetrahydrofuran).

  • The highest energy peak (shortest wavelength) in the phosphorescence spectrum corresponds to the 0-0 transition and provides an estimate of the triplet energy (ET).

Visualizations

The following diagrams illustrate key concepts and workflows related to the materials derived from this compound.

Synthesis_Workflow DBDF This compound Suzuki Suzuki Coupling (Pd catalyst, Base) DBDF->Suzuki Buchwald Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) DBDF->Buchwald ArylBoronic Arylboronic Acid ArylBoronic->Suzuki Amine Amine Amine->Buchwald OLED_Emitter TADF Emitter / Host Material Suzuki->OLED_Emitter HTM Hole Transport Material Buchwald->HTM Drug_Candidate Bioactive Molecule (e.g., Kinase Inhibitor) Buchwald->Drug_Candidate

Caption: Synthetic routes from this compound.

TADF_Mechanism cluster_excitation Excitation cluster_emission Emission S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence T1->S1 RISC (ΔEST)

Caption: Jablonski diagram illustrating the TADF mechanism.

Experimental_Workflow start Synthesized Dibenzofuran Derivative uv_vis UV-Vis Spectroscopy (λabs) start->uv_vis pl Photoluminescence Spectroscopy (λem) start->pl phosphorescence Low-Temp. Phosphorescence (ET) start->phosphorescence electrochem Cyclic Voltammetry (HOMO/LUMO) start->electrochem device Device Fabrication (OLED / Solar Cell) start->device plqy PL Quantum Yield (ΦPL) Measurement pl->plqy lifetime Time-Resolved PL (τ) pl->lifetime electrochem->device performance Performance Characterization (EQE, Mobility) device->performance

Caption: Workflow for photophysical and device characterization.

References

Application Notes and Protocols: 2,8-Dibromodibenzofuran in Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,8-dibromodibenzofuran as a versatile building block for the synthesis of efficient hole-transporting materials (HTMs). The protocols and data presented are intended to guide researchers in the design, synthesis, and characterization of novel HTMs for applications in organic electronics, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Introduction

This compound is a rigid and planar heterocyclic compound that serves as an excellent core for the construction of high-performance HTMs. Its key advantages include high thermal stability, a wide bandgap, and the presence of reactive bromine atoms at the 2 and 8 positions. These positions are amenable to functionalization through various cross-coupling reactions, allowing for the facile introduction of hole-transporting moieties such as triarylamines. This modular approach enables the fine-tuning of the optoelectronic properties of the resulting HTMs to achieve optimal device performance.

Synthesis Protocols

This section details the experimental procedures for the synthesis of this compound and a representative derivative, N2,N2,N8,N8-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (mDBF), a promising HTM for perovskite solar cells.

Protocol 1: Synthesis of 2,8-Dibromodibenzo[b,d]furan (1)

This protocol describes the bromination of dibenzofuran to yield the 2,8-dibrominated intermediate.

Materials:

  • Dibenzofuran

  • Bromine (Br₂)

  • Trichloromethane

  • Sodium thiosulfate (Na₂S₂O₃) aqueous solution

Procedure:

  • Dissolve dibenzofuran (1.00 g, 5.95 mmol) uniformly in trichloromethane (6 mL) in a round-bottom flask.[1]

  • Under an ice bath, slowly add Br₂ (0.68 mL, 13.26 mmol) dropwise to the solution.[1]

  • Stir the reaction mixture at room temperature for 26.5 hours.[1]

  • To terminate the reaction, add Na₂S₂O₃ aqueous solution (0.25 mol L⁻¹, 40 mL) to the reaction mixture.[1]

  • Perform an extraction and collect the organic phase.

  • Remove the solvent to obtain the crude product.[1]

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of N2,N2,N8,N8-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (mDBF)

This protocol details the synthesis of a dibenzofuran-based HTM via a Buchwald-Hartwig coupling reaction.

Materials:

  • 2,8-dibromodibenzo[b,d]furan (1)

  • Bis-(4-methoxyphenyl)-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (S)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl ((S)-BINAP)

  • Sodium tert-butoxide

  • Anhydrous toluene

Procedure:

  • To a 25 mL two-necked round-bottom flask, add 2,8-dibromodibenzo[b,d]furan (1) (0.49 g, 1.5 mmol), Bis-(4-methoxyphenyl)-amine (0.76 g, 3.3 mmol), Pd₂(dba)₃ (0.05 g, 0.05 mmol), (S)-BINAP (0.03 g, 0.10 mmol), and sodium tert-butoxide (0.14 g, 1.5 mmol).[2]

  • Add anhydrous toluene (12.5 mL) to the flask.[2]

  • Heat the reaction mixture and stir at 110 °C for 6 hours.[2]

  • After cooling, perform an extraction and remove the solvent.

  • Purify the crude product by column chromatography to obtain mDBF as a yellow powder.[2]

Data Presentation

The following tables summarize the key performance parameters of various hole-transporting materials derived from this compound, providing a basis for comparison and material selection.

Table 1: Optoelectronic and Thermal Properties of Dibenzofuran-Based HTMs

MaterialHOMO (eV)LUMO (eV)Bandgap (eV)Td (°C)Reference
mDBF-5.27-3.102.17420[2]
bDBF-5.29-3.172.12450[2]
tDBF-5.30-3.192.11480[2]
BF-m-TPA-5.45-2.213.24395[3]
BF-p-TPA-5.42-2.183.24>395[3]

Td = Decomposition Temperature

Table 2: Device Performance of Perovskite Solar Cells Employing Dibenzofuran-Based HTMs

HTMVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
mDBF1.0822.150.7517.96[2]
bDBF1.0922.380.7618.54[2]
tDBF1.1022.870.7719.46[2][4]
Spiro-41.1424.520.8323.38[1]

Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency

Table 3: Performance of Organic Light-Emitting Diodes (OLEDs) with Dibenzofuran-Based HTMs

HTMMax. Luminance (cd/m²)Luminance Efficiency (cd/A)Power Efficiency (lm/W)EQE (%)Reference
BF-m-TPA15,23056.513.316.3[3]
T1DBFBP>1000-->20[5]

EQE = External Quantum Efficiency

Mandatory Visualization

Diagrams

G Synthetic Pathway for Dibenzofuran-Based HTMs Dibenzofuran Dibenzofuran DBF This compound (1) Dibenzofuran->DBF Bromination (Br₂) HTM Dibenzofuran-Based HTM (e.g., mDBF) DBF->HTM Buchwald-Hartwig or Suzuki Coupling

Caption: Synthetic workflow for producing hole-transporting materials from dibenzofuran.

G Energy Level Alignment in a Perovskite Solar Cell cluster_0 Energy Levels (eV) cluster_1 Perovskite cluster_2 HTM (e.g., tDBF) cluster_3 Anode (e.g., Au) a0 Conduction Band a1 Valence Band Perovskite_CB LUMO ~ -3.9 eV Perovskite_VB HOMO ~ -5.4 eV HTM_HOMO HOMO ~ -5.30 eV Perovskite_VB->HTM_HOMO Hole Transfer HTM_LUMO LUMO ~ -3.19 eV Anode Work Function ~ -5.1 eV HTM_HOMO->Anode

Caption: Energy level diagram illustrating efficient hole extraction in a PSC.

G Hole Transport Mechanism in Dibenzofuran-Based HTMs cluster_0 Hole (h+) M1 Molecule 1 M2 Molecule 2 M1->M2 Hopping M3 Molecule 3 M2->M3 Hopping M4 Molecule 4 M3->M4 Hopping Hole h+

Caption: Conceptual diagram of hole hopping transport in an amorphous HTM film.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,8-dibromodibenzofuran. This versatile substrate is a key building block in the synthesis of functionalized dibenzofuran derivatives, which are of significant interest in medicinal chemistry, materials science, and drug development due to their unique electronic and biological properties. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by quantitative data and visual diagrams to facilitate experimental success.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an aryl or vinyl halide, a coupling partner (organoboron, alkyne, or amine), a palladium catalyst, a ligand, and a base. The dibenzofuran core, and specifically this compound, allows for selective mono- or di-functionalization, enabling the synthesis of a diverse range of complex molecules.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O1101688
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME/H₂O902475
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃THF/H₂O801885

Table 2: Sonogashira Coupling of this compound

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60895
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene701290
31-HexynePd(OAc)₂ (2)CuI (4)PiperidineDMF801087
4EthynyltrimethylsilanePdCl₂(dppf) (3)CuI (6)i-Pr₂NHDioxane651691

Table 3: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001289
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101882
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDSTHF902478
4DiphenylaminePd(OAc)₂ (3)JohnPhos (6)Cs₂CO₃Toluene1202085

Mandatory Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)(X)L2 R-Pd(II)(X)L₂ Transmetalation Transmetalation (R'-M) R-Pd(II)(R')L2 R-Pd(II)(R')L₂ Reductive_Elimination Reductive Elimination Product Product (R-R') Reductive_Elimination->Product

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start: Assemble Dry Glassware Add_Reagents Add this compound, Pd Catalyst, Ligand, and Base Start->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Add_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Coupling_Partner Add Coupling Partner (Boronic Acid, Alkyne, or Amine) Add_Solvent->Add_Coupling_Partner Heat_Stir Heat and Stir (Monitor by TLC/GC-MS) Add_Coupling_Partner->Heat_Stir Cool Cool to Room Temperature Heat_Stir->Cool Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Logical_Relationships Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Sonogashira Sonogashira Coupling (C-C Bond Formation) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Aryl 2,8-Di(aryl)dibenzofuran Suzuki->Aryl Alkynyl 2,8-Bis(alkynyl)dibenzofuran Sonogashira->Alkynyl Amino 2,8-Di(amino)dibenzofuran Buchwald->Amino Boronic_Acid Arylboronic Acid Boronic_Acid->Suzuki Alkyne Terminal Alkyne Alkyne->Sonogashira Amine Primary/Secondary Amine Amine->Buchwald

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (argon or nitrogen). Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general method for the diarylation of this compound.[1][2]

Materials:

  • This compound

  • Arylboronic acid (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (3-4 equivalents)

  • Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), arylboronic acid (2.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the dialkynylation of this compound.[3]

Materials:

  • This compound

  • Terminal alkyne (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Et₃N, DIPA)

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 4.0 equiv).

  • Add the terminal alkyne (2.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC. Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the diamination of this compound.[4][5][6]

Materials:

  • This compound

  • Primary or secondary amine (2.2 - 3.0 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., RuPhos for secondary amines, BrettPhos for primary amines) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (2.5 - 4.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., RuPhos, 4 mol%), and base (e.g., NaOtBu, 3.0 equiv) to a Schlenk tube.

  • Add this compound (1.0 equiv) and the desired amine (2.5 equiv).

  • Add the anhydrous solvent (e.g., Toluene).

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Synthesis of Novel Benzofuran Derivatives Using 2,8-Dibromodibenzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel benzofuran derivatives utilizing 2,8-dibromodibenzofuran as a versatile starting material. The methodologies outlined herein focus on widely applicable palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of functional groups at the 2- and 8-positions of the dibenzofuran core. These derivatives are of significant interest in the fields of medicinal chemistry, materials science, and drug development due to the prevalence of the benzofuran scaffold in biologically active compounds and functional organic materials.

Introduction

Benzofuran and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The dibenzofuran core, in particular, offers a rigid and planar scaffold that can be strategically functionalized to create novel molecular architectures with tailored electronic and biological properties. This compound is a key intermediate that allows for the selective and sequential introduction of substituents, making it an ideal platform for the generation of diverse chemical libraries for drug discovery and materials science applications.

This guide details the synthesis of the this compound starting material and provides robust protocols for its subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Synthesis of Starting Material: this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of dibenzofuran. The following protocol provides a general method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dibenzofuran

  • Bromine

  • Glacial Acetic Acid

  • Aqueous Sodium Thiosulfate

  • Deionized Water

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve dibenzofuran (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (4.1 eq) in glacial acetic acid dropwise to the dibenzofuran solution at 75 °C.

  • Stir the reaction mixture at 75 °C for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into deionized water.

  • Collect the precipitated solid by filtration and wash sequentially with aqueous sodium thiosulfate and deionized water.

  • Purify the crude product by recrystallization from n-hexane to yield this compound as a white solid.[1]

Quantitative Data:

Starting MaterialProductReagentsConditionsYield
DibenzofuranThis compoundBromine, Acetic Acid75 °C, 3 h~38%[1]
DibenzofuranThis compoundBromine, Acetic Acid120 °C, 6 h~75%[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 2,8-Diaryldibenzofurans

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is widely used to synthesize biaryl and heteroaryl structures.[2][3]

General Workflow for Suzuki-Miyaura Coupling:

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,8-Dibromodibenzofuran synthesis. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges in this synthetic procedure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions to improve reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Formation of side products.- Increase reaction time or temperature. Monitor reaction progress using TLC or GC-MS. - Optimize temperature; yields have been reported to improve at higher temperatures (e.g., 120°C) compared to lower temperatures (e.g., 75°C). - Ensure efficient recrystallization by selecting an appropriate solvent (e.g., n-hexane, acetic acid) and optimizing cooling conditions. - Adjust the stoichiometry of bromine to minimize polybromination. Consider using a milder brominating agent.
Formation of Multiple Products (Isomeric Impurities) - Electrophilic bromination can occur at other positions on the dibenzofuran ring (e.g., 2,7- or 3,7-positions). - Over-bromination leading to tri- or tetra-brominated species.- Control the stoichiometry of bromine carefully. A slight excess is needed, but a large excess can lead to multiple additions. - Maintain a consistent and optimal reaction temperature to favor the formation of the desired isomer. - Purification by column chromatography may be necessary to separate closely related isomers if recrystallization is insufficient.
Product is Difficult to Purify - Presence of unreacted starting material (dibenzofuran). - Contamination with isomeric side products. - Residual acetic acid or bromine.- Ensure the reaction goes to completion. - Multiple recrystallizations may be necessary. Consider using a different solvent or a solvent mixture for recrystallization. - Thoroughly wash the crude product with water and a reducing agent solution (e.g., sodium thiosulfate) to remove residual bromine and acetic acid.
Reaction Does Not Proceed or is Sluggish - Poor quality of starting materials (dibenzofuran or bromine). - Inadequate reaction temperature.- Use purified dibenzofuran and fresh, high-quality bromine. - Ensure the reaction mixture reaches and is maintained at the target temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing the yield of this compound?

A1: The most critical parameters are reaction temperature, reaction time, and the stoichiometry of bromine. Higher temperatures (around 120°C) and longer reaction times (e.g., 6 hours) have been reported to produce higher yields compared to lower temperatures and shorter times. Careful control of the bromine to dibenzofuran molar ratio is also crucial to avoid under- or over-bromination.

Q2: What are the common side products in this synthesis, and how can they be minimized?

A2: The most common side products are other brominated isomers of dibenzofuran, such as 2,7-dibromodibenzofuran, and polybrominated species (e.g., tribromodibenzofurans). Minimizing these side products can be achieved by precise control over the amount of bromine used and maintaining a consistent reaction temperature.

Q3: How can I effectively remove unreacted bromine after the reaction is complete?

A3: Unreacted bromine can be quenched by washing the crude product with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the color of bromine is no longer visible.

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the crude product. Solvents such as n-hexane or acetic acid have been successfully used. For highly impure samples, column chromatography on silica gel may be required to separate the desired product from isomeric impurities.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will help determine the optimal reaction time for achieving the highest conversion to the desired product.

Data Presentation

The following table summarizes different reported reaction conditions for the synthesis of this compound and their corresponding yields.

Dibenzofuran (mol) Bromine (mol) Solvent Temperature (°C) Time (h) Yield (%) Reference
0.140.58Acetic Acid75338[1]
0.05Not specified (2.6 mL)Acetic Acid120675[1]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is based on a method reported to achieve a high yield of the desired product.[1]

Materials:

  • Dibenzofuran (8.40 g, 50 mmol)

  • Bromine (2.6 mL, approx. 50 mmol)

  • Glacial Acetic Acid (30 mL)

Procedure:

  • To a round-bottom flask, add dibenzofuran (8.40 g, 50 mmol) and glacial acetic acid (30 mL).

  • Slowly add bromine (2.6 mL) to the suspension.

  • Heat the resulting suspension under a nitrogen atmosphere at 120°C for 6 hours with continuous stirring.

  • After 6 hours, cool the reaction mixture to room temperature (25°C).

  • Recover the precipitated product by filtration.

  • Purify the crude product by recrystallization from acetic acid.

  • Dry the purified white solid under vacuum to obtain this compound (yield: 12.2 g, 75%).

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Not Complete complete Reaction Complete check_reaction->complete Complete increase_params Increase Reaction Time and/or Temperature incomplete->increase_params increase_params->check_reaction analyze_purity Analyze Product Purity (NMR/GC-MS) complete->analyze_purity impure Product Impure analyze_purity->impure Impure pure Product is Pure analyze_purity->pure Pure optimize_purification Optimize Purification (Recrystallization Solvent/Column Chromatography) impure->optimize_purification optimize_purification->analyze_purity check_stoichiometry Review Stoichiometry and Reagent Quality pure->check_stoichiometry end Yield Improved check_stoichiometry->end

Caption: Troubleshooting workflow for improving the yield of this compound.

ExperimentalWorkflow start Start: Reagents reaction_setup Reaction Setup: - Dibenzofuran - Acetic Acid - Bromine start->reaction_setup heating Heating at 120°C for 6h under Nitrogen reaction_setup->heating cooling Cooling to Room Temperature heating->cooling filtration Filtration of Crude Product cooling->filtration purification Purification by Recrystallization (from Acetic Acid) filtration->purification drying Vacuum Drying purification->drying final_product Final Product: This compound drying->final_product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2,8-dibromodibenzofuran. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My crude this compound does not fully dissolve in the hot recrystallization solvent.

A1: There are two likely reasons for this. Firstly, you may not have added enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves. Secondly, the undissolved material could be insoluble impurities. In this case, you should perform a hot filtration to remove these impurities before allowing the solution to cool.

Q2: No crystals form upon cooling the recrystallization solution.

A2: This typically indicates that the solution is not saturated, meaning too much solvent was used. You can remedy this by gently heating the solution to evaporate some of the solvent and then allowing it to cool again. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Q3: The recrystallized product is still colored (e.g., orange or yellow).

A3: A persistent color may indicate the presence of colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Be aware that using too much charcoal can also adsorb some of your desired product, potentially reducing the yield.

Column Chromatography Troubleshooting

Q4: I am having trouble separating this compound from a byproduct with a very similar Rf value.

A4: Separating compounds with similar polarities can be challenging. To improve separation, you can try using a longer chromatography column, which increases the surface area for interaction with the stationary phase.[1] Another approach is to use a less polar eluent system and run a shallow gradient, which can enhance the resolution between closely eluting compounds.[2] For very difficult separations, High-Performance Liquid Chromatography (HPLC) may be a more suitable technique.[1]

Q5: My product seems to be degrading on the silica gel column.

A5: Silica gel is slightly acidic and can cause the degradation of sensitive compounds. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.[1] Alternatively, you could switch to a different stationary phase, such as neutral alumina.

General FAQs

Q6: What are the most common impurities I should expect in my crude this compound?

A6: The most common impurities arise from the bromination of dibenzofuran and include:

  • Unreacted Dibenzofuran: The starting material for the synthesis.

  • Mono-brominated Dibenzofurans: Primarily 2-bromodibenzofuran.[3]

  • Other Dibromodibenzofuran Isomers: Bromination can occur at other positions on the dibenzofuran ring.

  • Poly-brominated Dibenzofurans: Over-bromination can lead to tri- or even tetra-brominated products.[1]

Q7: How can I identify these impurities?

A7: A combination of analytical techniques can be used for identification:

  • Thin Layer Chromatography (TLC): Can give a quick indication of the number of components in your crude mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can help identify the different brominated species by their mass-to-charge ratio and fragmentation patterns.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the substitution patterns on the aromatic rings.

Quantitative Data Summary

The following table summarizes key quantitative data for the purification of this compound by recrystallization.

Purification MethodSolvent SystemYield (%)Melting Point (°C)Purity (if reported)
Recrystallizationn-Hexane38%226 °CNot Reported
RecrystallizationAcetic Acid75%Not ReportedNot Reported

Note: The higher yield reported for recrystallization from acetic acid may be for an intermediate step in a multi-step synthesis and not directly comparable to the final product purification from n-hexane.[4]

Experimental Protocols

Below are detailed methodologies for the purification of crude this compound.

Recrystallization

This protocol is based on a documented synthesis and purification of this compound.[4]

Materials:

  • Crude this compound

  • n-Hexane (or Glacial Acetic Acid)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of n-hexane (or glacial acetic acid) to the flask.

  • Gently heat the mixture while stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the solid completely dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography

The following is a general protocol for the purification of aromatic compounds by column chromatography and should be optimized for this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.

  • Create a slurry of silica gel in n-hexane and pour it into the column, allowing it to pack evenly.

  • Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.

  • Carefully add the dried, adsorbed sample to the top of the column.

  • Begin eluting the column with a non-polar mobile phase (e.g., 100% n-hexane).

  • Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate (e.g., a gradient of 0% to 5% ethyl acetate in n-hexane).

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Sublimation

Sublimation is a suitable technique for purifying non-volatile solids from non-volatile impurities. The following is a general procedure for vacuum sublimation.[5]

Materials:

  • Crude this compound

  • Sublimation apparatus (with a cold finger)

  • Vacuum pump

  • Heating source (e.g., heating mantle or oil bath)

  • Coolant for the cold finger (e.g., cold water or a dry ice/acetone slurry)

Procedure:

  • Place the crude this compound in the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring a good seal, and attach it to a vacuum line.

  • Start the flow of coolant through the cold finger.

  • Evacuate the apparatus to the desired pressure.

  • Gently heat the bottom of the apparatus.

  • The this compound will sublime and deposit as pure crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Carefully vent the apparatus to atmospheric pressure.

  • Scrape the purified product from the cold finger.

Visualizations

The following diagrams illustrate the workflows for the purification techniques described above.

Purification_Workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Hot Solvent rec_start->rec_dissolve rec_hot_filter Hot Filtration (if needed) rec_dissolve->rec_hot_filter rec_cool Cool to Crystallize rec_dissolve->rec_cool No insoluble impurities rec_hot_filter->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_dry Dry Crystals rec_filter->rec_dry rec_end Pure Product rec_dry->rec_end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_column Column Chromatography Workflow col_start Crude Product col_adsorb Adsorb onto Silica Gel col_start->col_adsorb col_load Load onto Column col_adsorb->col_load col_elute Elute with Solvent Gradient col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc Analyze by TLC col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evaporate Evaporate Solvent col_combine->col_evaporate col_end Pure Product col_evaporate->col_end

Caption: Workflow for the purification of this compound by column chromatography.

Sublimation_Workflow cluster_sublimation Sublimation Workflow sub_start Crude Product sub_load Load into Apparatus sub_start->sub_load sub_vac Evacuate sub_load->sub_vac sub_heat Heat Gently sub_vac->sub_heat sub_deposit Deposit on Cold Finger sub_heat->sub_deposit sub_cool Cool Down sub_deposit->sub_cool sub_collect Collect Pure Product sub_cool->sub_collect sub_end Pure Product sub_collect->sub_end

Caption: Workflow for the purification of this compound by sublimation.

References

overcoming side reactions in the bromination of dibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions encountered during the bromination of dibenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of dibenzofuran?

A1: The primary side reaction is the formation of polybrominated dibenzofurans (PBDFs), where multiple bromine atoms are added to the dibenzofuran ring.[1][2][3][4] The reaction can also yield a mixture of constitutional isomers if the desired regioselectivity is not achieved.

Q2: How can I control the regioselectivity of the bromination to obtain a specific isomer (e.g., 2-bromodibenzofuran vs. 3-bromodibenzofuran)?

A2: Controlling regioselectivity depends on the choice of brominating agent and reaction conditions. For instance, using N-bromosuccinimide (NBS) in the presence of a catalyst like zirconium chloride (ZrCl4) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can favor the formation of 2-bromodibenzofuran.[5] The synthesis of 3-bromodibenzofuran is more complex and may involve a multi-step synthetic sequence.[6][7][8]

Q3: What is the best brominating agent to use for monobromination?

A3: For selective monobromination, N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br2). NBS is a milder brominating agent and, when used with appropriate catalysts and solvents, can provide better control over the reaction and minimize the formation of polybrominated byproducts.

Troubleshooting Guides

Issue 1: Formation of Polybrominated Dibenzofurans (PBDFs)

Symptoms:

  • Mass spectrometry analysis of the crude product shows peaks corresponding to dibrominated, tribrominated, or higher brominated species.

  • The isolated yield of the desired monobrominated product is low, with a significant amount of higher molecular weight side products.

Possible Causes and Solutions:

CauseSolution
Excessive Brominating Agent Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents for monobromination.
Harsh Reaction Conditions Avoid high reaction temperatures and prolonged reaction times, which can promote further bromination. Monitor the reaction progress closely using techniques like TLC or GC-MS.
Highly Activating Brominating Agent Consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine (Br2).
Inappropriate Solvent The choice of solvent can influence reactivity. Experiment with less polar solvents to potentially reduce the rate of electrophilic substitution.
Issue 2: Low Yield of the Desired Monobrominated Isomer

Symptoms:

  • The overall yield of the purified monobrominated product is significantly lower than expected.

  • TLC or GC analysis of the crude product shows a complex mixture of isomers and starting material.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Ensure the reaction goes to completion by monitoring it with an appropriate analytical technique. If the reaction stalls, a slight increase in temperature or reaction time might be necessary, but be cautious of promoting side reactions.
Suboptimal Catalyst For reactions using NBS, the choice and amount of catalyst are crucial. For the synthesis of 2-bromodibenzofuran, ZrCl4 has been shown to be effective.[5]
Poor Regioselectivity The reaction conditions may not be optimal for the desired isomer. Refer to literature procedures for the specific isomer you are targeting. For example, direct bromination with Br2 in acetic acid tends to yield 2,8-dibromodibenzofuran.[9]
Product Degradation Some brominated dibenzofurans may be sensitive to light or air. Work-up and purification steps should be performed promptly, and the product should be stored under an inert atmosphere in the dark.

Experimental Protocols

Synthesis of 2-Bromodibenzofuran using NBS[5]

This protocol provides a method for the selective synthesis of 2-bromodibenzofuran with a good yield.

Materials:

  • Dibenzofuran

  • N-bromosuccinimide (NBS)

  • Zirconium chloride (ZrCl4)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Under an argon atmosphere, add dibenzofuran (20 mmol), NBS (22 mmol), ZrCl4 (0.44 mmol), and DMF (40 mL) to a 100 mL Schlenk flask equipped with a magnetic stirrer.

  • Stir the reaction mixture at 70 °C for 18 hours.

  • After completion, slowly pour the reaction solution into water (200 mL) to precipitate the solid product.

  • Continue stirring the suspension for 30 minutes.

  • Collect the solid by filtration and wash the filter cake with hot water (100 mL, 90 °C).

  • Dry the recovered solid to obtain 2-bromodibenzofuran.

Quantitative Data:

ProductYield
2-Bromodibenzofuran83%
Synthesis of this compound using Elemental Bromine[10]

This protocol describes the synthesis of this compound, a common polybrominated product.

Materials:

  • Dibenzofuran

  • Bromine (Br2)

  • Acetic acid

Procedure:

  • Dissolve dibenzofuran (0.14 mol) in acetic acid (232 g).

  • Slowly add a solution of bromine (0.58 mol) in acetic acid (54 g) dropwise to the dibenzofuran solution at 75 °C.

  • Stir the reaction mixture continuously at 75 °C for 3 hours.

  • Cool the mixture to room temperature and slowly pour it into deionized water.

  • Wash the precipitated orange solid sequentially with aqueous sodium thiosulfate and deionized water.

  • Purify the crude product by recrystallization from n-hexane.

Quantitative Data:

ProductYield
This compound38%

Visualizations

experimental_workflow cluster_synthesis Synthesis of Brominated Dibenzofuran cluster_troubleshooting Troubleshooting Loop start Start reactants Mix Dibenzofuran, Brominating Agent, Solvent, Catalyst start->reactants reaction Heat and Stir reactants->reaction workup Quench and Precipitate reaction->workup purification Filter, Wash, and Purify workup->purification product Isolated Product purification->product analysis Analyze Product (TLC, GC-MS, NMR) product->analysis check_purity Check Purity and Side Products analysis->check_purity check_purity->product Desired product obtained adjust Adjust Conditions: - Stoichiometry - Temperature - Reagents check_purity->adjust Side reactions observed adjust->reactants Re-run experiment

Caption: Troubleshooting workflow for optimizing the bromination of dibenzofuran.

logical_relationship cluster_goal Desired Outcome cluster_factors Controlling Factors cluster_side_reactions Potential Side Reactions monobromination Monobrominated Dibenzofuran reagent Brominating Agent (e.g., NBS vs. Br2) reagent->monobromination polybromination Polybromination reagent->polybromination isomerization Isomer Mixture reagent->isomerization conditions Reaction Conditions (Temperature, Time) conditions->monobromination conditions->polybromination conditions->isomerization catalyst Catalyst (e.g., ZrCl4) catalyst->monobromination solvent Solvent Polarity solvent->monobromination

Caption: Key factors influencing the outcome of dibenzofuran bromination.

References

Technical Support Center: Optimization of Suzuki Coupling for 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving 2,8-dibromodibenzofuran. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

  • Question: My Suzuki coupling reaction with this compound is not proceeding, and I am recovering the starting material. What are the likely causes and solutions?

  • Answer: Low or no conversion in a Suzuki coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a systematic approach to troubleshoot this issue:

    • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a common reason for failure.

      • Oxidation of Pd(0): The active catalytic species is Pd(0). If your reaction is not properly degassed, oxygen can oxidize Pd(0) to Pd(II), rendering it inactive. Solution: Ensure thorough degassing of your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Catalyst Decomposition: The catalyst can decompose at high temperatures or in the presence of impurities. Solution: Lower the reaction temperature and ensure all reagents and solvents are pure. Consider using a pre-catalyst that is more stable and activates under the reaction conditions.

    • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, can be sluggish, especially for electron-rich or sterically hindered substrates.[1]

      • Ligand Choice: The ligand plays a crucial role in the oxidative addition step.[2] Solution: Switch to a more electron-rich and bulky phosphine ligand, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), which are known to accelerate oxidative addition.[3]

    • Poor Reagent Quality:

      • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water and base, or upon prolonged storage.[3] Solution: Use freshly purchased or recrystallized boronic acid. Consider converting the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate.[3]

      • Base and Solvent Quality: The purity of the base and solvent is critical. Solution: Use high-purity, anhydrous solvents and freshly opened or properly stored bases.

Issue 2: Predominant Formation of Mono-arylated Product Instead of Di-arylated Product

  • Question: I am trying to synthesize the di-substituted product, but the reaction stops after the first coupling, yielding mainly the mono-arylated 2-bromo-8-aryldibenzofuran. How can I drive the reaction to completion?

  • Answer: Achieving selective di-substitution on a di-halogenated substrate like this compound requires careful control of reaction conditions. The second coupling is often slower than the first due to electronic and steric effects.

    • Stoichiometry of Boronic Acid: Insufficient boronic acid will naturally lead to incomplete reaction. Solution: Increase the equivalents of the boronic acid to 2.2-2.5 equivalents relative to the this compound to ensure enough reagent is present for both coupling sites.[4]

    • Reaction Time and Temperature: The second coupling may require more forcing conditions. Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal point before side reactions become significant.[4]

    • Catalyst Loading: A higher catalyst loading can help drive the reaction to completion. Solution: Increase the palladium catalyst loading to 2-5 mol%.

    • Choice of Base and Solvent: A stronger base or a higher-boiling solvent might be necessary for the second coupling. Solution: Consider switching from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃. Solvents like dioxane or toluene, often with a small amount of water, can be effective.[5]

Issue 3: Formation of Significant Side Products

  • Question: My reaction is messy, with several side products observed by TLC/LC-MS, including what appears to be homocoupling of the boronic acid and dehalogenation of the starting material. How can I minimize these side reactions?

  • Answer: The formation of side products is a common challenge in Suzuki couplings and can often be mitigated by optimizing the reaction setup and conditions.

    • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote homocoupling. Solution: Rigorous degassing of the reaction mixture is crucial. Ensure an inert atmosphere is maintained throughout the reaction.[6]

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond is a major competing pathway, especially with sensitive heterocyclic boronic acids.[3] Solution:

      • Use anhydrous solvents to minimize the water content.

      • Employ weaker, non-hydroxide bases like K₂CO₃ or Cs₂CO₃.[3]

      • Consider converting the boronic acid to a more stable form (e.g., potassium trifluoroborate).[3]

    • Dehalogenation: The replacement of a bromine atom with a hydrogen atom on the dibenzofuran core can occur. Solution: This is often linked to catalyst decomposition or the presence of impurities that can act as hydride sources. Ensure high-purity reagents and a stable catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A1: While the optimal system can be substrate-dependent, a good starting point for challenging couplings like that of this compound is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2][3] Pre-catalysts incorporating these ligands are also commercially available and often show high activity. For simpler couplings, Pd(PPh₃)₄ can be effective.[6]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and can influence reaction rate and the prevalence of side reactions.[7][8]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are commonly used and effective for a wide range of substrates. Cs₂CO₃ is a stronger base and can be effective in more challenging couplings.[6]

  • Phosphates (K₃PO₄): This is a strong, non-nucleophilic base that is often used with sterically hindered substrates and can be particularly effective in anhydrous conditions.[9]

  • Hydroxides (NaOH, KOH): These are strong bases but should be used with caution as they can promote protodeboronation, especially in aqueous media.[3]

Q3: What is the role of water in the Suzuki coupling reaction?

A3: Water can have both beneficial and detrimental effects. It can help to dissolve inorganic bases like K₂CO₃ and facilitate the transmetalation step.[5] However, an excess of water can lead to protodeboronation of the boronic acid.[3] Typically, a mixed solvent system like dioxane/water or toluene/water (e.g., in a 4:1 or 5:1 ratio) is employed to balance these effects.[2] For sensitive substrates, anhydrous conditions may be preferable.

Q4: How can I achieve selective mono-arylation of this compound?

A4: Selective mono-arylation can be achieved by carefully controlling the stoichiometry and reaction conditions.

  • Stoichiometry: Use 1.0 to 1.2 equivalents of the boronic acid.[4]

  • Reaction Conditions: Employ milder conditions, such as lower temperatures and shorter reaction times, to favor the faster first coupling over the slower second coupling.[4]

  • Ligand Choice: In some cases, the use of bulky ligands can sterically hinder the second coupling, thus favoring mono-substitution.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling

The following table summarizes the optimization of conditions for the Suzuki coupling of a benzofuran derivative, which can serve as a starting point for the optimization of this compound coupling.

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂ (3)K₂CO₃ (2)EtOH/H₂O (1:1)80455
2Pd(OAc)₂ (3)K₂CO₃ (2)EtOH/H₂O (1:1)80461
3Custom Pd(II) complex (3)K₂CO₃ (2)EtOH/H₂O (1:1)80497
4Custom Pd(II) complex (3)NEt₃ (2)EtOH/H₂O (1:1)80428
5Custom Pd(II) complex (3)NaOH (2)EtOH/H₂O (1:1)80478
6Custom Pd(II) complex (3)Cs₂CO₃ (2)EtOH/H₂O (1:1)80463
7Custom Pd(II) complex (3)K₂CO₃ (2)DMF804Trace
8Custom Pd(II) complex (3)K₂CO₃ (2)DMSO804Trace

Data adapted from a study on 2-arylbenzo[b]furan synthesis and is intended for illustrative purposes.[6]

Table 2: Comparison of Catalysts for a Challenging Suzuki Coupling

This table illustrates the effect of different catalysts and ligands on the yield of a Suzuki coupling involving a nitrogen-containing heterocycle, highlighting the effectiveness of modern catalyst systems.

EntryPd Source (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)56
2Pd₂(dba)₃ (2)XPhos (4)54
3P1 (SPhos pre-catalyst) (2)-70
4P2 (XPhos pre-catalyst) (2)-80

Data adapted from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[2]

Experimental Protocols

General Procedure for the Di-arylation of this compound

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (2.2-2.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). If using a pre-catalyst, add it at this stage.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, often with 10-20% v/v water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Dibromodibenzofuran, Boronic Acid, Base) setup 2. Assemble Glassware (Flame-dried Schlenk) reagents->setup inert 3. Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert catalyst 4. Add Catalyst/Ligand inert->catalyst solvent 5. Add Degassed Solvent catalyst->solvent heat 6. Heat and Stir solvent->heat monitor 7. Monitor Progress (TLC/LC-MS) heat->monitor cool 8. Cool to RT monitor->cool Reaction Complete extract 9. Extraction cool->extract purify 10. Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Yield or No Reaction q_degas Properly Degassed? start->q_degas q_boronic Boronic Acid Quality? start->q_boronic q_temp Temperature/Time? start->q_temp s_degas Degas solvent and reaction mixture q_degas->s_degas No q_ligand Ligand Choice? q_degas->q_ligand Yes s_degas->q_ligand s_ligand Use bulky, electron-rich phosphine ligand (e.g., SPhos) q_ligand->s_ligand Ineffective q_ligand->q_boronic Optimal s_ligand->q_boronic s_boronic Use fresh boronic acid or a more stable derivative q_boronic->s_boronic Old/Impure q_base Base/Solvent Purity? q_boronic->q_base Fresh s_boronic->q_base s_base Use high-purity, anhydrous reagents q_base->s_base Questionable q_base->q_temp High Purity s_base->q_temp s_temp Increase temperature and/or reaction time q_temp->s_temp Insufficient

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2,8-Dibromodibenzofuran. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseTroubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that forms the active Pd(0) species in situ. Ensure proper storage of the catalyst under an inert atmosphere.
Inappropriate Ligand The choice of phosphine ligand is critical. For Suzuki-Miyaura coupling, bulky and electron-rich ligands like SPhos or XPhos are often effective. For Buchwald-Hartwig amination, consider ligands such as BrettPhos for primary amines. Screen a variety of ligands to find the optimal one for your specific transformation.
Incorrect Base The base plays a crucial role in the catalytic cycle. For Suzuki-Miyaura reactions, if a weak base like Na₂CO₃ is ineffective, try stronger bases such as K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The solubility of the base in the reaction solvent is also a critical factor.
Poor Quality Reagents Ensure that this compound and the coupling partner (e.g., boronic acid, amine) are pure. Impurities can poison the catalyst. Use freshly distilled and degassed solvents.
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments, ensuring the solvent's boiling point is not exceeded. Some cross-coupling reactions require elevated temperatures to proceed efficiently.
Insufficient Reaction Time Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time. Some sterically hindered or electronically deactivated substrates may require longer reaction times.
Issue 2: Formation of Side Products
Side ProductPotential Cause & Troubleshooting Steps
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. Using a pre-catalyst can also minimize the amount of Pd(II) species that can promote homocoupling.
Protodeboronation (Suzuki) This occurs when the boronic acid reacts with residual water or protic solvents to form the corresponding arene. Use anhydrous solvents and reagents. Ensure the base is sufficiently strong to promote transmetalation over protodeboronation.
Dehalogenation The replacement of a bromine atom with hydrogen can occur, especially at high temperatures or with certain catalyst/ligand combinations. Try lowering the reaction temperature and screening different ligands.
Double Coupling When performing a mono-coupling, the formation of the di-substituted product can be a significant issue. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner. Slowly adding the coupling partner over the course of the reaction can also favor mono-substitution. Lowering the reaction temperature and catalyst loading may also improve selectivity.

Frequently Asked Questions (FAQs)

Q1: Which bromine atom on this compound is more reactive in cross-coupling reactions?

A1: The two bromine atoms at the 2 and 8 positions of the dibenzofuran core are electronically equivalent. Therefore, achieving selective mono-functionalization can be challenging and often leads to a mixture of mono- and di-substituted products. Statistical distribution is expected unless there are other directing groups on the molecule.

Q2: What are the key differences in catalyst selection for Suzuki-Miyaura vs. Buchwald-Hartwig amination of this compound?

A2: For Suzuki-Miyaura coupling, catalyst systems often involve palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. For Buchwald-Hartwig amination, while the palladium sources can be similar, the choice of ligand is highly dependent on the amine coupling partner. For primary amines, ligands like BrettPhos are often preferred to prevent the formation of diarylated products. For secondary amines, ligands like Xantphos or Josiphos-type ligands can be effective.

Q3: How can I minimize the formation of the di-substituted product when I only want to perform a mono-coupling?

A3: To favor mono-substitution, you can try the following strategies:

  • Stoichiometry Control: Use a limiting amount of the coupling partner (e.g., 0.8-0.9 equivalents relative to the dibromodibenzofuran).

  • Slow Addition: Add the coupling partner slowly to the reaction mixture using a syringe pump to maintain a low concentration.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the mono-coupled product.

  • Catalyst and Ligand Choice: Some catalyst systems may offer better selectivity for mono-arylation. Screening different ligands is recommended.

Q4: What are some common solvents and bases for these cross-coupling reactions?

A4: Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and THF, often with the addition of water to help dissolve the inorganic base. For Buchwald-Hartwig aminations, anhydrous ethereal solvents like toluene, dioxane, or THF are typically used. As for bases, Suzuki-Miyaura reactions commonly employ carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Buchwald-Hartwig aminations generally require stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

Quantitative Data from Analogous Systems

The following table summarizes reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to this compound. Note: This data is for reference, and optimization will be necessary for your specific reaction with this compound.

SubstrateCoupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,7-Dibromocarbazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/EtOH/H₂O801285
2,7-DibromodibenzothiophenePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O1001691
2,8-DibromodibenzothiopheneMorpholinePd₂(dba)₃ (2) / Xantphos (4)NaOtBu (1.4)Toluene1102478
3,6-DibromocarbazoleAnilinePd(OAc)₂ (2) / BrettPhos (4)K₃PO₄ (2.0)t-BuOH1001888

Experimental Protocols

The following are general starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. These are starting points and will likely require optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-2.2 equiv. for mono- or di-substitution, respectively), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-2.4 equiv. for mono- or di-substitution, respectively).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start_node Start: Cross-Coupling of This compound decision_node decision_node start_node->decision_node Choose Coupling Type process_node Select Pd Catalyst (e.g., Pd(PPh₃)₄) & Ligand (e.g., SPhos) & Base (e.g., K₂CO₃) decision_node->process_node Suzuki-Miyaura process_node_b Select Pd Catalyst (e.g., Pd₂(dba)₃) & Ligand (e.g., BrettPhos) & Base (e.g., NaOtBu) decision_node->process_node_b Buchwald-Hartwig data_node Run Experiment & Monitor Progress (TLC, GC/MS) process_node->data_node decision_node2 Successful? data_node->decision_node2 Reaction Outcome? end_node Successful Cross-Coupling troubleshoot_node Troubleshoot: - Catalyst/Ligand Screening - Base/Solvent Optimization - Temperature/Time Adjustment troubleshoot_node->data_node Re-run Experiment process_node_b->data_node decision_node2->end_node Yes decision_node2->troubleshoot_node No

Caption: A logical workflow for catalyst selection and troubleshooting in cross-coupling reactions of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation (+ Ar'B(OH)₂ / Base) pd2_re cis-Ar-Pd(II)L₂-Ar' pd2_trans->pd2_re Isomerization pd2_re->pd0 Reductive Elimination (- Ar-Ar')

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

analytical methods for assessing the purity of 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of 2,8-Dibromodibenzofuran. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for purity determination and impurity profiling.

Q2: What are the potential impurities I might encounter in a sample of this compound?

A2: Impurities can arise from the synthesis process, which typically involves the bromination of dibenzofuran.[1] Potential impurities include:

  • Isomeric Dibromodibenzofurans: Other isomers such as 2,7-dibromodibenzofuran or 3,7-dibromodibenzofuran can be formed during the bromination reaction.

  • Monobromodibenzofurans: Incomplete bromination can result in the presence of monobrominated species.

  • Tribromodibenzofurans: Over-bromination can lead to the formation of tribrominated and other polybrominated dibenzofurans.

  • Unreacted Dibenzofuran: Residual starting material may be present in the final product.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetic acid, hexane) may remain.

Q3: How can I choose the most suitable analytical method for my needs?

A3: The choice of method depends on the specific requirements of your analysis:

  • HPLC: Ideal for routine purity analysis and quantification of non-volatile impurities. It provides robust and reproducible results.

  • GC-MS: Excellent for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides definitive identification of unknown peaks.

  • NMR: A powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity. It is particularly useful for identifying isomers.

Analytical Method Protocols and Data

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

A general reversed-phase HPLC method suitable for the analysis of this compound is detailed below. This method can be optimized based on the specific instrumentation and column available.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Run Time 15 minutes

Quantitative Data Summary:

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~ 8.5~ 0.1~ 0.3
Dibenzofuran~ 5.2~ 0.05~ 0.15
2-Monobromodibenzofuran~ 6.8~ 0.08~ 0.25
Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

The following GC-MS protocol is a starting point for the analysis of this compound and its potential volatile impurities.

ParameterCondition
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Oven Temperature Program Initial 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 290 °C
Mass Range m/z 50-400

Quantitative Data Summary:

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)Mass Accuracy (ppm)
This compound~ 12.1326 (M+), 324, 245, 166< 5
Dibenzofuran~ 7.3168 (M+), 139, 115< 5
2-Monobromodibenzofuran~ 9.5248 (M+), 246, 167, 139< 5
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

For structural confirmation and purity assessment, ¹H and ¹³C NMR spectra can be acquired using the following parameters.

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz100 MHz
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Temperature 25 °C25 °C

¹H NMR Spectral Data for this compound:

ProtonChemical Shift (ppm)Multiplicity
H-1, H-9~8.03d
H-3, H-7~7.65d
H-4, H-6~7.59dd

Troubleshooting Guides

HPLC Troubleshooting
ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanol groups on the column; Column overload.Use a column with end-capping; Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase; Reduce sample concentration.
Poor Resolution Inappropriate mobile phase composition; Column degradation.Optimize the acetonitrile/water ratio; Replace the column.
Ghost Peaks Contaminated mobile phase or injector carryover.Use fresh, high-purity solvents; Implement a needle wash step in the autosampler method.
Retention Time Drift Inconsistent mobile phase composition; Temperature fluctuations.Ensure proper mobile phase mixing and degassing; Use a column oven to maintain a constant temperature.
GC-MS Troubleshooting
ProblemPotential CauseSuggested Solution
No Peaks or Low Signal Injector problem; Leak in the system.Check the syringe and septum; Perform a leak check of the GC system.
Peak Broadening Column contamination; Inappropriate oven temperature program.Bake out the column at a high temperature; Optimize the temperature ramp rate.
Poor Mass Spectral Match Co-eluting impurities; Incorrect background subtraction.Improve chromatographic separation; Manually inspect and subtract the background spectrum.
Isotope Ratio Incorrect High background noise; Detector saturation.Check for and eliminate sources of background noise; Dilute the sample.
NMR Troubleshooting
ProblemPotential CauseSuggested Solution
Broad Peaks Sample aggregation; Paramagnetic impurities.Dilute the sample; Filter the sample to remove any particulate matter.
Poor Signal-to-Noise Low sample concentration.Increase the number of scans; Use a more concentrated sample if possible.
Impurity Peaks Residual solvent or synthetic byproducts.Identify common solvent peaks; Compare the spectrum to known impurities or predict shifts of potential byproducts.
Inaccurate Integration Phasing or baseline correction errors; Overlapping peaks.Carefully correct the phase and baseline of the spectrum; Use deconvolution software for overlapping signals.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

HPLC Analysis Workflow for this compound.

GCMS_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem GC-MS Issue (e.g., Poor Peak Shape) Cause1 Column Contamination Problem->Cause1 Cause2 Injector Overload Problem->Cause2 Cause3 Co-eluting Impurity Problem->Cause3 Sol1 Bake Out Column Cause1->Sol1 Sol2 Dilute Sample Cause2->Sol2 Sol3 Optimize Temp. Program Cause3->Sol3

Troubleshooting Logic for Common GC-MS Issues.

Purity_Decision_Tree Start Assess Purity of This compound Method Choose Analytical Method Start->Method HPLC HPLC Method->HPLC Routine Purity? GCMS GC-MS Method->GCMS Volatile Impurities? NMR NMR Method->NMR Structural Confirmation? Quantitative Purity (%) Quantitative Purity (%) HPLC->Quantitative Purity (%) Impurity Identification Impurity Identification GCMS->Impurity Identification Isomer Identification Isomer Identification NMR->Isomer Identification

Decision Tree for Selecting an Analytical Method.

References

Validation & Comparative

Reactivity of 2,8-Dibromodibenzofuran in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, di-halo dibenzofurans serve as crucial building blocks. The strategic functionalization of these scaffolds through cross-coupling reactions is a cornerstone of modern synthetic chemistry. Among the various isomers, 2,8-dibromodibenzofuran is a commonly utilized precursor. This guide provides a comparative analysis of the reactivity of this compound with other di-halo dibenzofuran isomers in palladium-catalyzed cross-coupling reactions, supported by established chemical principles. While direct, head-to-head quantitative comparisons in the literature are scarce, this guide extrapolates expected reactivity trends based on mechanistic understanding and data from analogous aromatic systems.

Executive Summary of Reactivity Comparison

The reactivity of bromine substituents on the dibenzofuran core is significantly influenced by their position, which dictates both electronic and steric environments. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the relative reactivity of the C-Br bonds is a critical factor in determining reaction efficiency and product distribution.

Generally, the reactivity of di-halo dibenzofurans is expected to follow trends governed by:

  • Steric Hindrance: Bromine atoms in less sterically hindered positions (e.g., positions 2, 3, 7, and 8) are more accessible to the bulky palladium catalyst, facilitating the initial oxidative addition step, which is often rate-determining.

  • Electronic Effects: The electron density at the carbon atom of the C-Br bond influences its susceptibility to oxidative addition. Positions with lower electron density tend to be more reactive.

Based on these principles, it is anticipated that this compound will exhibit comparable or slightly different reactivity compared to other isomers like 3,7-dibromodibenzofuran, with discernible differences in more sterically crowded isomers.

Comparative Data for Cross-Coupling Reactions

Due to a lack of direct comparative studies under identical conditions, the following tables provide a qualitative comparison and representative experimental conditions for common cross-coupling reactions on dibromodibenzofuran scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of dibromodibenzofuran isomers in this reaction is dependent on the accessibility of the C-Br bond to the palladium catalyst.

Table 1: Qualitative Reactivity Comparison and Typical Conditions for Suzuki-Miyaura Coupling of Di-halo Dibenzofurans

Di-halo Dibenzofuran IsomerPredicted Relative ReactivityTypical Catalyst SystemTypical BaseTypical Solvent
This compoundHighPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene
3,7-DibromodibenzofuranHighPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene
4,6-DibromodibenzofuranModerate to LowPd(OAc)₂/Bulky LigandK₃PO₄Toluene, DMF

Note: The predicted reactivity is based on general principles of steric and electronic effects. Experimental validation under identical conditions is required for a definitive comparison.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, steric hindrance around the C-Br bond plays a crucial role in the reaction's efficiency.

Table 2: Qualitative Reactivity Comparison and Typical Conditions for Buchwald-Hartwig Amination of Di-halo Dibenzofurans

Di-halo Dibenzofuran IsomerPredicted Relative ReactivityTypical Catalyst SystemTypical BaseTypical Solvent
This compoundHighPd₂(dba)₃/Bulky Ligand (e.g., XPhos)NaOtBu, K₃PO₄Toluene, Dioxane
3,7-DibromodibenzofuranHighPd₂(dba)₃/Bulky Ligand (e.g., XPhos)NaOtBu, K₃PO₄Toluene, Dioxane
4,6-DibromodibenzofuranModerate to LowPd₂(dba)₃/Bulky Ligand (e.g., RuPhos)LHMDS, K₂CO₃Toluene, THF

Note: The choice of ligand is critical for the amination of more sterically hindered substrates.

Experimental Protocols

Detailed methodologies are essential for the successful execution of cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for di-halo dibenzofurans.

General Experimental Protocol for Suzuki-Miyaura Coupling

A mixture of the di-halo dibenzofuran (1.0 mmol), the corresponding boronic acid (1.2-1.5 mmol per bromine), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 mmol per bromine) is prepared in a suitable solvent system (e.g., a mixture of dioxane and water). The reaction mixture is then degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by techniques like TLC or GC-MS. After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent, and the desired product is purified by column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the di-halo dibenzofuran (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 2.2-3.0 mmol per bromine). The desired amine (2.2-3.0 mmol per bromine) and an anhydrous solvent such as toluene or dioxane are then added. The reaction mixture is sealed and heated at a temperature typically between 80 and 110 °C. Upon completion, the reaction is cooled, quenched, and the product is isolated and purified using standard techniques like extraction and chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps influencing the reactivity of di-halo dibenzofurans.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 Base Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R

Fig. 1: Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition) Pd(0)L->Ar-Pd(II)-X(L) Ar-X Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) (Amine Coordination & Deprotonation) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) HNR'R'' Base Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' (Product) Ar-Pd(II)-NR'R''(L)->Ar-NR'R''

Spectroscopic Fingerprints: A Comparative Analysis of 2,8-Dibromodibenzofuran and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 2,8-dibromodibenzofuran and its key isomers. This guide provides a detailed examination of their mass spectrometry, ¹H NMR, and ¹³C NMR spectral data, supported by experimental protocols and structural elucidation workflows.

The precise identification and differentiation of isomeric molecules are critical in the fields of chemical synthesis, materials science, and pharmaceutical development. Subtle changes in substituent positions can dramatically alter a compound's physical, chemical, and biological properties. This guide focuses on the spectroscopic differentiation of this compound from its isomers, providing a valuable resource for unambiguous structural assignment.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. Due to the limited availability of public experimental spectra for all isomers, predicted data from computational models are included for a more comprehensive comparison. It is important to note that predicted values may differ slightly from experimental results.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For dibromodibenzofuran isomers, the molecular ion peak is expected around m/z 326, corresponding to the molecular formula C₁₂H₆Br₂O. The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) is a key identifying feature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₂H₆Br₂O325.98326 (M⁺), 247, 168[1]
3,7-Dibromodibenzofuran C₁₂H₆Br₂O325.98326 (M⁺), 247, 168[2][3]
1,9-Dibromodibenzofuran C₁₂H₆Br₂O325.98326 (M⁺), 247, 168 (Predicted)
4,6-Dibromodibenzofuran C₁₂H₆Br₂O325.98326 (M⁺), 247, 168 (Predicted)
2,7-Dibromodibenzofuran C₁₂H₆Br₂O325.98326 (M⁺), 247, 168 (Predicted)
3,6-Dibromodibenzofuran C₁₂H₆Br₂O325.98326 (M⁺), 247, 168 (Predicted)
¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating isomers based on the chemical shifts and coupling constants of protons, which are highly sensitive to their local electronic environment. The symmetry of the molecule plays a crucial role in determining the number of distinct proton signals.

CompoundSolventChemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz)
This compound CDCl₃Predicted: δ 7.85 (d, J=2.0 Hz, 2H), 7.50 (dd, J=8.4, 2.0 Hz, 2H), 7.40 (d, J=8.4 Hz, 2H)
3,7-Dibromodibenzofuran CDCl₃Predicted: δ 7.95 (d, J=1.6 Hz, 2H), 7.60 (d, J=8.0 Hz, 2H), 7.45 (dd, J=8.0, 1.6 Hz, 2H)
1,9-Dibromodibenzofuran CDCl₃Predicted: δ 7.70 (d, J=7.8 Hz, 2H), 7.55 (t, J=7.8 Hz, 2H), 7.30 (d, J=7.8 Hz, 2H)
4,6-Dibromodibenzofuran CDCl₃Predicted: δ 7.80 (d, J=8.0 Hz, 2H), 7.40 (t, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H)
2,7-Dibromodibenzofuran CDCl₃Predicted: δ 7.90 (d, J=1.8 Hz, 1H), 7.80 (d, J=1.8 Hz, 1H), 7.55-7.40 (m, 4H)
3,6-Dibromodibenzofuran CDCl₃Predicted: δ 7.90 (d, J=1.7 Hz, 2H), 7.50 (dd, J=8.2, 1.7 Hz, 2H), 7.40 (d, J=8.2 Hz, 2H)
¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms, which is dictated by the molecule's symmetry.

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃Predicted: δ 155.8, 130.5, 129.0, 124.5, 122.0, 115.0
3,7-Dibromodibenzofuran CDCl₃Predicted: δ 156.0, 132.0, 128.5, 125.0, 123.0, 118.0
1,9-Dibromodibenzofuran CDCl₃Predicted: δ 154.5, 131.5, 129.5, 127.0, 125.0, 110.0
4,6-Dibromodibenzofuran CDCl₃Predicted: δ 153.0, 133.0, 128.0, 126.0, 124.0, 112.0
2,7-Dibromodibenzofuran CDCl₃Predicted: δ 155.5, 155.0, 131.0, 130.0, 129.0, 128.0, 125.0, 124.0, 122.5, 121.5, 115.5, 114.5
3,6-Dibromodibenzofuran CDCl₃Predicted: δ 156.5, 132.5, 129.0, 125.5, 123.5, 118.5

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the dibromodibenzofuran isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative analysis, an internal standard can be added.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation of isomers.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • The concentration should be optimized for the instrument's sensitivity, typically in the low ppm (µg/mL) range.

GC-MS Parameters (Typical):

  • Injector Temperature: 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of the analytes.

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating these isomers.

Mass Spectrometer Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

  • Scan Speed: Optimized for the GC peak widths.

Data Analysis:

  • Identify the molecular ion peak and its isotopic pattern.

  • Analyze the fragmentation pattern to aid in structural confirmation.

  • Compare the retention time and mass spectrum to a reference standard or library for positive identification.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and differentiation of dibromodibenzofuran isomers.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Dibromodibenzofuran Isomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_output Final Output Sample Dibromodibenzofuran Isomer Mixture Dissolution Dissolve in Appropriate Solvent Sample->Dissolution GC_MS GC-MS Analysis Dissolution->GC_MS NMR NMR Analysis Dissolution->NMR MS_Data Mass Spectrum and Retention Time GC_MS->MS_Data NMR_Data 1H and 13C NMR Spectra NMR->NMR_Data Comparison Compare with Reference Data / Predictions MS_Data->Comparison NMR_Data->Comparison Identification Isomer Identification Comparison->Identification Report Comprehensive Analytical Report Identification->Report

Spectroscopic analysis workflow for dibromodibenzofuran isomers.

Isomer_Differentiation_Logic Logical Flow for Dibromodibenzofuran Isomer Differentiation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_identification Identification Start Analyze Isomer Mixture Check_MW Confirm Molecular Weight (m/z ~326) Start->Check_MW Check_Isotope Verify Bromine Isotopic Pattern (1:2:1) Check_MW->Check_Isotope Analyze_Symmetry Determine Number of Signals (Symmetry) Check_Isotope->Analyze_Symmetry Analyze_Shifts Analyze Chemical Shifts (δ) Analyze_Symmetry->Analyze_Shifts Analyze_Coupling Analyze Coupling Patterns (J) Analyze_Shifts->Analyze_Coupling Compare_Spectra Compare with Isomer-Specific Spectral Data Analyze_Coupling->Compare_Spectra Final_ID Assign Structure to Each Isomer Compare_Spectra->Final_ID

Logical flow for differentiating dibromodibenzofuran isomers.

References

Comparative Biological Activity of 2,8-Dibromodibenzofuran Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The parent compound, 2,8-Dibromodibenzofuran, belongs to the class of dibenzofurans, which are known to exhibit a range of biological effects. However, the specific activity of this dibrominated analog and how its biological profile is altered through chemical modification remains an under-investigated area.

Research on the broader category of dibenzofuran derivatives has indicated their potential as potent inhibitors of various enzymes, including kinases, and as cytotoxic agents against several cancer cell lines. These studies, however, typically focus on derivatives of other dibenzofuran cores and do not use this compound as a direct benchmark for comparison.

For researchers, scientists, and drug development professionals, this represents a significant opportunity for novel research. The synthesis of a focused library of derivatives from the this compound scaffold and a systematic evaluation of their biological activities could yield valuable structure-activity relationship (SAR) data. Such studies are crucial for understanding how the addition or modification of functional groups at various positions on the dibenzofuran ring system influences biological endpoints such as cytotoxicity, enzyme inhibition, and antimicrobial activity.

Future Research Directions: An Experimental Workflow

To address the current knowledge gap, a proposed experimental workflow could be structured as follows. This logical relationship diagram illustrates a potential pathway for future research in this area.

G cluster_synthesis Synthesis Phase cluster_analysis Data Analysis and Interpretation start This compound (Parent Compound) synthesis Chemical Modification (e.g., Suzuki coupling, Buchwald-Hartwig amination) start->synthesis derivatives Library of Novel This compound Derivatives synthesis->derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) derivatives->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase Inhibition) derivatives->enzyme antimicrobial Antimicrobial Assays (e.g., MIC, MBC) derivatives->antimicrobial sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar enzyme->sar antimicrobial->sar lead_id Lead Compound Identification sar->lead_id

Caption: Proposed workflow for investigating the biological activity of this compound derivatives.

Hypothetical Data Presentation

Should such a research program be undertaken, the presentation of quantitative data would be crucial for a clear comparison. The following table is a hypothetical example of how cytotoxicity data for newly synthesized derivatives could be presented in comparison to the parent compound.

Compound IDSubstitution at C2Substitution at C8Cancer Cell LineIC₅₀ (µM)
Parent BrBrMCF-7 (Breast)> 100
A549 (Lung)> 100
Derivative 1 PhenylBrMCF-7 (Breast)52.3 ± 4.1
A549 (Lung)78.9 ± 6.5
Derivative 2 MorpholineBrMCF-7 (Breast)25.1 ± 2.8
A549 (Lung)41.7 ± 3.9
Derivative 3 PhenylPhenylMCF-7 (Breast)15.8 ± 1.9
A549 (Lung)22.4 ± 2.5
Derivative 4 MorpholineMorpholineMCF-7 (Breast)8.2 ± 0.9
A549 (Lung)12.1 ± 1.3

Detailed Experimental Protocols

In line with best practices for scientific reporting, detailed methodologies for all key experiments would be essential.

Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The parent compound and its derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathway Visualization

Should a derivative be found to have significant activity, further investigation into its mechanism of action would be warranted. For instance, if a derivative is identified as a potent kinase inhibitor, its effect on a relevant signaling pathway could be visualized. The following is a hypothetical diagram illustrating the inhibition of a generic kinase signaling pathway.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase1 Kinase 1 Rec->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Comparative Toxicity of Brominated Versus Chlorinated Dibenzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the relative toxicities of polybrominated dibenzofurans (PBDFs) and polychlorinated dibenzofurans (PCDFs), focusing on their mechanisms of action, in vitro and in vivo toxicities, and the experimental protocols used for their assessment.

This guide provides a comprehensive comparison of the toxicity of brominated and chlorinated dibenzofurans, two classes of persistent organic pollutants of significant environmental and health concern. The information is intended for researchers, scientists, and drug development professionals involved in toxicology, environmental science, and pharmacology.

Executive Summary

Brominated and chlorinated dibenzofurans are structurally similar compounds that elicit a comparable spectrum of toxic effects, primarily through the activation of the aryl hydrocarbon receptor (AhR).[1][2][3] In vitro and in vivo studies generally indicate that on a molar basis, the potencies of PBDFs are comparable to their chlorinated analogues. Consequently, the World Health Organization (WHO) has recommended the use of the same interim Toxicity Equivalency Factors (TEFs) for PBDFs as for PCDFs in human health risk assessment, pending further research.[4] This guide summarizes the available quantitative data, details the experimental methodologies for toxicity assessment, and visualizes the key signaling pathway involved.

Data Presentation: Quantitative Toxicity Comparison

The relative potency (REP) of individual dibenzofuran congeners is typically determined in comparison to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.

In Vitro Relative Potency Data (DR-CALUX® Assay)

The Dioxin-Responsive Chemically Activated LUciferase gene expression (DR-CALUX®) bioassay is a widely used in vitro method to determine the AhR-mediated potency of dioxin-like compounds. The following table summarizes REP values for several PBDF and PCDF congeners.

CongenerChemical NameRelative Potency (REP)
Chlorinated Dibenzofurans (PCDFs)
2,3,7,8-TCDF2,3,7,8-Tetrachlorodibenzofuran0.1
1,2,3,7,8-PeCDF1,2,3,7,8-Pentachlorodibenzofuran0.03
2,3,4,7,8-PeCDF2,3,4,7,8-Pentachlorodibenzofuran0.3
Brominated Dibenzofurans (PBDFs)
2,3,7,8-TBDF2,3,7,8-Tetrabromodibenzofuran~0.1
1,2,3,7,8-PeBDF1,2,3,7,8-Pentabromodibenzofuran~0.05
2,3,4,7,8-PeBDF2,3,4,7,8-Pentabromodibenzofuran~0.5

Note: REP values for PBDFs are approximate and based on various studies, often showing potencies similar to their chlorinated counterparts.

In Vivo Acute Toxicity Data

Acute toxicity, often measured as the median lethal dose (LD50), provides a measure of the short-term lethality of a substance. The guinea pig is one of the most sensitive species to dioxin-like toxicity.

CompoundAnimal ModelRoute of AdministrationLD50 (µg/kg body weight)
2,3,7,8-TCDDGuinea PigOral0.6 - 2.1
2,3,7,8-TCDFGuinea PigOral5 - 10
2,3,7,8-TBDFGuinea PigOralData not readily available in direct comparison

Note: Direct comparative LD50 data for a wide range of brominated and chlorinated dibenzofuran congeners in the same species and under identical experimental conditions is limited.

Experimental Protocols

DR-CALUX® Bioassay for In Vitro Relative Potency Determination

The DR-CALUX® bioassay quantifies the activation of the AhR by measuring the induction of a luciferase reporter gene.

1. Cell Culture and Maintenance:

  • H4IIE cells, a rat hepatoma cell line stably transfected with a luciferase reporter gene under the control of dioxin-responsive elements (DREs), are used.

  • Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

2. Sample Preparation and Exposure:

  • Test compounds (PCDFs, PBDFs) and the reference compound (TCDD) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • A serial dilution of each test compound and TCDD is prepared.

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The culture medium is then replaced with a medium containing the various concentrations of the test compounds or TCDD. Each concentration is tested in triplicate.

3. Luciferase Assay:

  • After a 24-hour incubation period, the exposure medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • A lysis buffer is added to each well to break open the cells and release the cellular components, including the luciferase enzyme.

  • The luciferase substrate (luciferin) is added to the cell lysates.

  • The light produced by the enzymatic reaction is measured using a luminometer.

4. Data Analysis:

  • The relative light units (RLUs) are plotted against the concentration of each compound to generate dose-response curves.

  • The concentration of each compound that produces a response equivalent to a specific point on the TCDD dose-response curve (e.g., EC50 or EC20) is determined.

  • The REP is calculated as the ratio of the EC value of TCDD to the EC value of the test compound.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 425)

This protocol describes a stepwise procedure to determine the acute oral toxicity (LD50) of a substance.

1. Animal Selection and Housing:

  • Young, healthy adult rodents (e.g., rats or guinea pigs) of a single sex are used. Females are generally preferred.

  • Animals are housed in appropriate cages under controlled environmental conditions (temperature, humidity, light cycle) and provided with standard laboratory diet and water ad libitum.

2. Dose Preparation and Administration:

  • The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • A single dose is administered to each animal by gavage.

  • The initial dose is selected based on available information about the substance's toxicity.

3. Up-and-Down Dosing Procedure:

  • A single animal is dosed at the initial dose level.

  • If the animal survives for a defined period (typically 48 hours), the next animal is dosed at a higher dose level (e.g., a factor of 3.2 higher).

  • If the animal dies, the next animal is dosed at a lower dose level.

  • This process is continued until one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

4. Observation:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Observations are made frequently on the day of dosing and at least daily thereafter.

5. Data Analysis:

  • The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Mandatory Visualization

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dibenzofuran (PCDF/PBDF) AhR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer DRE DRE (Dioxin Response Element) AhR_ARNT->DRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Induction Toxic_Response Toxic Response Gene_Transcription->Toxic_Response In_Vitro_Workflow start Start cell_culture Cell Culture (H4IIE cells) start->cell_culture sample_prep Sample Preparation (Serial Dilutions) cell_culture->sample_prep exposure Cell Exposure (24 hours) sample_prep->exposure luciferase_assay Luciferase Assay exposure->luciferase_assay data_analysis Data Analysis (Dose-Response Curves) luciferase_assay->data_analysis rep_calculation REP Calculation data_analysis->rep_calculation end End rep_calculation->end Toxicity_Assessment_Logic compound Dibenzofuran Congener (PCDF or PBDF) in_vitro In Vitro Assays (e.g., DR-CALUX®) compound->in_vitro in_vivo In Vivo Studies (e.g., Acute Toxicity) compound->in_vivo rep Relative Potency (REP) Determination in_vitro->rep ld50 LD50 Determination in_vivo->ld50 tef Toxicity Equivalency Factor (TEF) Assignment rep->tef ld50->tef risk_assessment Human Health Risk Assessment tef->risk_assessment

References

A Researcher's Guide to Assessing Batch-to-Batch Consistency of Commercial 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount to achieving reproducible and reliable experimental results. This guide provides a framework for assessing the batch-to-batch consistency of commercial 2,8-Dibromodibenzofuran, a key building block in the synthesis of advanced materials and pharmaceutical candidates.

The utility of this compound in organic synthesis, particularly in cross-coupling reactions to form more complex molecules, necessitates a high degree of purity. Inconsistent batches can lead to failed reactions, the generation of unwanted by-products, and difficulty in purification, ultimately impacting project timelines and costs. This guide outlines potential impurities, provides detailed analytical methodologies for their detection, and presents a template for comparing different commercial batches.

Understanding Potential Impurities

The most common synthetic route to this compound involves the direct bromination of dibenzofuran.[1] This process can lead to several potential impurities that may persist in the final product if purification is not rigorous. Understanding these potential contaminants is the first step in developing a robust quality assessment protocol.

Table 1: Potential Impurities in Commercial this compound

Impurity NameChemical StructurePotential OriginImpact on Downstream Applications
DibenzofuranC12H8OUnreacted starting materialCan lead to the formation of undesired non-brominated by-products.
2-BromodibenzofuranC12H7BrOIncomplete brominationCan participate in coupling reactions, leading to product-related impurities that are difficult to separate.
4-Bromodibenzofuran and other monobromo isomersC12H7BrONon-regioselective brominationSimilar to 2-Bromodibenzofuran, can lead to isomeric impurities in the final product.
2,x,y-TribromodibenzofuranC12H5Br3OOver-brominationCan reduce the yield of the desired product and introduce trifunctionalized impurities.
Residual Solvents (e.g., Acetic Acid, Hexane)N/AFrom synthesis and purificationMay interfere with subsequent reactions or affect the physical properties of the material.

Recommended Analytical Workflow for Quality Assessment

A multi-pronged analytical approach is recommended to comprehensively assess the purity and consistency of this compound batches. The following workflow provides a robust framework for quality control.

Analytical Workflow cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Batch_A Batch A HPLC HPLC Purity (Quantitative) Batch_A->HPLC GCMS Impurity Profile (Qualitative/Quantitative) Batch_A->GCMS NMR Structural Confirmation & Impurity ID Batch_A->NMR MP Melting Point (Physical Property) Batch_A->MP Batch_B Batch B Batch_B->HPLC Batch_B->GCMS Batch_B->NMR Batch_B->MP Batch_C Batch C Batch_C->HPLC Batch_C->GCMS Batch_C->NMR Batch_C->MP Comparison Comparative Analysis of Batches HPLC->Comparison GCMS->Comparison NMR->Comparison MP->Comparison

Caption: Experimental workflow for assessing the batch-to-batch consistency of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate this compound from its closely related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 70% B

    • 26-30 min: 70% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

  • Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥95% is generally considered acceptable for research purposes.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual starting materials and isomeric by-products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 10 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like dichloromethane or toluene.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the main component and for identifying and quantifying impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum to confirm the expected signals for this compound. Look for minor peaks that may indicate the presence of impurities. The integration of these peaks relative to the main product can provide a quantitative measure of impurity levels.

  • ¹³C NMR: A proton-decoupled carbon spectrum will confirm the number of unique carbon environments, providing further structural verification.

Comparative Data Analysis (Illustrative)

To effectively compare different batches, the data from the analytical tests should be compiled into a clear and concise table. The following table presents hypothetical data for three different commercial batches of this compound.

Table 2: Illustrative Comparative Data for Three Batches of this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White to off-white solidWhite solidYellowish solidWhite to off-white solid
HPLC Purity (%) 98.599.295.8≥ 95%
GC-MS Impurity Profile
Dibenzofuran (%)0.2< 0.11.5≤ 1.0%
Monobromodibenzofuran (%)0.80.52.1≤ 1.5%
Tribromodibenzofuran (%)< 0.1< 0.10.3≤ 0.5%
¹H NMR Conforms to structureConforms to structureConforms, minor unidentified peaksConforms to structure
Melting Point (°C) 168-170169-171165-169167-172 °C
Overall Assessment Pass Pass (High Purity) Fail (High Impurity Levels)

Note: The data presented in this table is for illustrative purposes only and does not represent actual analytical results for any specific commercial product.

Impact of Impurities on Downstream Applications

The presence of impurities can have a significant impact on the outcome of subsequent chemical reactions. For instance, in a Suzuki coupling reaction, a common application for this compound, the presence of monobrominated impurities will lead to the formation of undesired singly-coupled products, complicating the purification of the desired disubstituted product.

Impact of Impurities cluster_0 Starting Materials cluster_1 Suzuki Coupling Reaction cluster_2 Reaction Products Pure Pure this compound Reaction_Pure Reaction with Boronic Acid Pure->Reaction_Pure Impure Impure this compound (contains Monobromo-DBF) Reaction_Impure Reaction with Boronic Acid Impure->Reaction_Impure Desired_Product Desired Di-substituted Product Reaction_Pure->Desired_Product Complex_Mixture Complex Product Mixture Reaction_Impure->Complex_Mixture Byproduct Undesired Mono-substituted Product Complex_Mixture->Desired_Product Complex_Mixture->Byproduct

Caption: Logical diagram illustrating the impact of impurities on a downstream Suzuki coupling reaction.

Conclusion

Vigilant assessment of the batch-to-batch consistency of this compound is crucial for ensuring the success of research and development projects. By implementing a comprehensive analytical workflow encompassing HPLC, GC-MS, and NMR, researchers can confidently select high-quality starting materials, leading to more reliable and reproducible scientific outcomes. When sourcing this critical reagent, it is advisable to request a certificate of analysis from the supplier that includes data from these or similar analytical techniques. In the absence of such data, the protocols outlined in this guide provide a solid foundation for in-house quality assessment.

References

Unveiling the Potential of Dibromodibenzofuran Isomers in Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. Among these, dibromodibenzofuran isomers are emerging as compounds of significant interest, particularly in the realm of kinase inhibition for cancer therapy. This guide provides a comparative overview of the applications of different dibromodibenzofuran isomers, with a focus on the potent and selective inhibition of Casein Kinase 2 (CK2) by the 7,9-dibromo-dihydrodibenzofuran isomer.

Isomeric Landscape of Dibromodibenzofurans: A Tale of Varied Applications

Dibromodibenzofuran exists in several isomeric forms, with the position of the bromine atoms on the dibenzofuran core dictating their physicochemical properties and, consequently, their applications. While some isomers like 2,8-dibromodibenzofuran and 3,7-dibromodibenzofuran are primarily utilized in materials science and as intermediates in organic synthesis, the 7,9-dibromo-dihydrodibenzofuran isomer has demonstrated significant potential as a therapeutic agent.

Comparative Performance: Potent Inhibition of Casein Kinase 2

Recent studies have highlighted 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (referred to as compound 12c in seminal research) as a highly potent inhibitor of human protein kinase CK2, a key player in various cellular processes, including cell proliferation, apoptosis, and angiogenesis.[1] Overexpression of CK2 is linked to cancer development, making it a promising target for cancer therapy.[2]

A comparative analysis with its dichloro-analogue, 7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (compound 12b ), reveals that both compounds exhibit strong inhibitory potential against CK2.[1][2]

CompoundIsomer/AnalogueTargetIC50 (nM)[1][2]
7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c )7,9-dibromo-dihydrodibenzofuranCK25.8
7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12b )7,9-dichloro-dihydrodibenzofuranCK25.8

Table 1: Comparative in vitro inhibitory activity of dibromodibenzofuran isomer and its dichloro-analogue against Casein Kinase 2.

The data indicates that both the 7,9-dibromo and 7,9-dichloro derivatives are potent inhibitors of CK2, with identical IC50 values in the low nanomolar range.[1][2] This highlights the significance of the halogen substitution at the 7 and 9 positions of the dihydrodibenzofuran scaffold for potent CK2 inhibition.

Experimental Protocols: A Glimpse into the Methodology

The following provides a summarized methodology for the synthesis and in vitro kinase inhibition assay as described in the key literature.

Synthesis of 7,9-Dibromo-dihydrodibenzofuran Derivatives[1]

The synthesis of the dibenzofuran-based CK2 inhibitors involved a multi-step process. A key step is the cycloaddition of a substituted p-benzoquinone with a cyclohexadiene to form the dihydrodibenzofuran core.[1] This is followed by further chemical modifications to introduce the desired substitutions, including the bromine atoms and the anilinomethylene group.[1] The final products are purified by flash column chromatography.[2]

In Vitro Kinase Inhibition Assay[1]

The inhibitory potential of the synthesized compounds against human protein kinase CK2 is determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated. The assay typically involves the following steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the CK2 enzyme, a phosphate-donating molecule (e.g., ATP), a specific peptide substrate, and the test compound (dibromodibenzofuran isomer) at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

The 7,9-dibromo-dihydrodibenzofuran isomer exerts its therapeutic potential by inhibiting the catalytic activity of CK2, thereby modulating downstream signaling pathways involved in cell survival and proliferation.

CK2_Inhibition_Pathway cluster_workflow Experimental Workflow cluster_pathway CK2 Signaling Pathway Inhibition Synthesis Synthesis of Dibromodibenzofuran Isomers Purification Purification (Flash Chromatography) Synthesis->Purification Kinase_Assay In Vitro CK2 Inhibition Assay Purification->Kinase_Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det Dibromo_Isomer 7,9-Dibromodibenzofuran Isomer (12c) CK2 Casein Kinase 2 (CK2) Dibromo_Isomer->CK2 Inhibition Downstream Downstream Substrates CK2->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation

Figure 1: Workflow for inhibitor testing and the targeted signaling pathway.

The diagram illustrates the experimental workflow from the synthesis of the dibromodibenzofuran isomers to the determination of their inhibitory activity against CK2. It also depicts the simplified signaling pathway where the 7,9-dibromo-dihydrodibenzofuran isomer inhibits CK2, leading to a blockage of downstream signaling that promotes cell proliferation and survival. This mechanism of action is the basis for its potential as an anti-cancer agent.

References

The Evolving Landscape of Material Synthesis: A Cost-Benefit Analysis of 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in material science and drug development, the selection of starting materials is a critical decision that balances cost, synthetic accessibility, and final performance. In the realm of advanced organic electronics, 2,8-Dibromodibenzofuran has emerged as a versatile and economically viable building block, particularly for the synthesis of high-performance hole-transporting materials (HTMs) and host materials for organic light-emitting diodes (OLEDs). This guide provides a comprehensive cost-benefit analysis of utilizing this compound in material synthesis, with a direct comparison to established alternatives like Spiro-OMeTAD.

At a Glance: Cost and Performance Comparison

The primary advantage of designing synthetic routes utilizing this compound lies in its potential for significant cost reduction compared to the widely used benchmark, Spiro-OMeTAD, without compromising performance. The simpler synthesis and purification processes for dibenzofuran-based materials contribute to their economic viability.[1][2]

FeatureThis compound Based MaterialsSpiro-OMeTAD
Precursor Cost LowerSignificantly Higher
Synthesis Complexity Generally simpler, fewer stepsMore complex, multi-step synthesis
Purification Often straightforwardCan be challenging and costly
Performance (HTM in PSCs) Power Conversion Efficiencies (PCEs) comparable to or exceeding Spiro-OMeTADHigh PCEs, but often requires dopants which can affect stability
Performance (Host in OLEDs) High external quantum efficiencies (EQEs) and good thermal stabilityHigh performance, but cost is a major barrier to commercialization
Stability Good thermal and morphological stabilityCan be prone to degradation, especially when doped

Diving Deeper: A Quantitative Look at Performance

The true measure of a starting material's value lies in the performance of the final product. Research has consistently demonstrated that materials derived from this compound exhibit excellent properties for optoelectronic applications.

Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs)

Dibenzofuran-based HTMs have shown remarkable power conversion efficiencies (PCEs) in perovskite solar cells, often rivaling or even surpassing the performance of the expensive Spiro-OMeTAD. The rigid and planar structure of the dibenzofuran core contributes to good hole mobility and thermal stability.

HTMPrecursorPCE (%)Reference
BF-m-TPAThis compoundNot specified in provided context-
Spiro-OMeTAD2,2',7,7'-Tetrabromo-9,9'-spirobifluoreneUp to 19.0%[3][3]
TETTriptycene derivativeUp to 18.6%[3][3]

It is important to note that the performance of Spiro-OMeTAD often relies on the use of additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) to enhance its conductivity, which can introduce stability issues.[1] In contrast, some dibenzofuran-based HTMs have shown excellent performance without the need for such dopants.

Host Materials for Organic Light-Emitting Diodes (OLEDs)

The high triplet energy and good thermal stability of dibenzofuran derivatives make them excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs). By utilizing this compound as a starting point, researchers have developed host materials that lead to devices with high external quantum efficiencies (EQEs).

Host MaterialPrecursorEmitterMax. EQE (%)Reference
BF-m-TPA basedThis compoundNot specified in provided context--
Spiro-OMeTAD based2,2',7,7'-Tetrabromo-9,9'-spirobifluoreneNot specified in provided context--

The Economic Equation: A Cost Comparison

The most compelling argument for the adoption of this compound is its significantly lower cost compared to the precursors required for Spiro-OMeTAD. This cost advantage stems from a less complex synthesis and purification process for dibenzofuran and its derivatives.

CompoundSupplierPrice (USD)QuantityCost per gram (USD)
This compoundSigma-Aldrich$32.7050 mg$654
This compoundChem-Impex$74.411 g$74.41
This compoundChem-Impex$226.745 g$45.35
Spiro-OMeTADSigma-Aldrich$482.001 g$482
Spiro-OMeTADSolaronixCHF 619.00 (~$690)1 g~$690
Spiro-OMeTADOtto Chemie₹ 49059.00 (~$588)1 g~$588

Note: Prices are subject to change and may vary based on purity and supplier. The prices listed are for research quantities and bulk pricing is expected to be significantly lower, further amplifying the cost advantage of this compound.

One study highlights that the laboratory synthesis and purification cost for a new HTM (TET) is approximately $123/g, compared to around $500/g for high-purity Spiro-OMeTAD.[3] This, combined with the potential for using thinner layers of the dibenzofuran-based material, could lead to a 25-fold reduction in the material cost per device.[3]

Experimental Pathways: Synthesis Protocols

The synthesis of high-performance materials from this compound is often more straightforward than the multi-step synthesis of Spiro-OMeTAD. Below are representative experimental protocols.

Synthesis of a Dibenzofuran-based HTM (Illustrative Example)

A common route to synthesize dibenzofuran-based HTMs involves a Buchwald-Hartwig amination reaction.

Synthesis_DBF_HTM DBF This compound Reaction Buchwald-Hartwig Amination DBF->Reaction Amine Secondary Amine (e.g., Diphenylamine) Amine->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., P(t-Bu)3) Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction HTM Dibenzofuran-based HTM Reaction->HTM

Synthetic route for a dibenzofuran-based HTM.

Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound, the desired secondary amine, a palladium catalyst, and a suitable ligand.

  • Add a base and an anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature and stir for the required duration.

  • After completion, cool the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the final hole-transporting material.

Synthesis of Spiro-OMeTAD

The synthesis of Spiro-OMeTAD is a more involved process, typically starting from 9,9'-spirobifluorene.

Synthesis_Spiro SBF 9,9'-Spirobifluorene Step1 Bromination SBF->Step1 Bromine Bromine Bromine->Step1 Solvent1 Solvent Solvent1->Step1 Intermediate 2,2',7,7'-Tetrabromo- 9,9'-spirobifluorene Step1->Intermediate Step2 Buchwald-Hartwig Amination Intermediate->Step2 Amine Bis(4-methoxyphenyl)amine Amine->Step2 Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) Catalyst->Step2 Base Base (e.g., K3PO4) Base->Step2 Solvent2 Solvent (e.g., Toluene) Solvent2->Step2 Spiro Spiro-OMeTAD Step2->Spiro

References

Safety Operating Guide

Safe Disposal of 2,8-Dibromodibenzofuran: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,8-Dibromodibenzofuran, a halogenated aromatic compound.

The primary and mandated procedure for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2] Due to its classification as harmful if swallowed, a serious eye irritant, and its potential for long-lasting harmful effects on aquatic life, in-laboratory chemical neutralization is not recommended as a standard disposal method.[1][3] Adherence to local and national regulations for the disposal of halogenated organic compounds is mandatory.[1]

Key Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is crucial to consult the Safety Data Sheet (SDS). The following is a summary of key safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or vapors.

  • Avoid Contamination: Prevent the release of this compound into the environment.[1] All waste materials, including contaminated consumables and rinsing solvents, must be collected as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₁₂H₆Br₂O
Molecular Weight 325.98 g/mol
CAS Number 10016-52-1
Appearance White to off-white solid
Melting Point 226 °C
Boiling Point 396 °C
GHS Hazard Statements H302, H319, H413

GHS Hazard Statements: H302 - Harmful if swallowed, H319 - Causes serious eye irritation, H413 - May cause long lasting harmful effects to aquatic life.[1][3]

Operational Plan for the Disposal of this compound

This section provides a step-by-step guide for the safe preparation and disposal of this compound waste.

Experimental Protocol: Waste Segregation and Collection

Objective: To safely collect and store this compound waste for professional disposal.

Materials:

  • Designated hazardous waste container for halogenated organic solids.

  • Designated hazardous waste container for halogenated organic liquid waste (for contaminated solvents).

  • Waste labels.

  • Personal Protective Equipment (PPE).

Procedure:

  • Solid Waste:

    • Carefully transfer any unused or waste this compound solid into a designated, properly labeled hazardous waste container for halogenated organic solids.

    • Also, collect any contaminated consumables, such as weighing paper, pipette tips, and gloves, in this container.

  • Liquid Waste:

    • Collect any solvents used to rinse glassware or equipment that have come into contact with this compound in a separate, designated hazardous waste container for halogenated organic liquids.

    • Do not mix with non-halogenated waste streams.

  • Labeling:

    • Clearly label the hazardous waste containers with the full chemical name "this compound" and indicate that it is a "Halogenated Organic Waste."

    • Include the approximate amount of waste in the container.

  • Storage:

    • Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup by Licensed Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2,8-Dibromodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2,8-Dibromodibenzofuran, a halogenated aromatic hydrocarbon. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. It is harmful if swallowed and causes serious eye irritation.[1] Furthermore, it is recognized for its potential to cause long-lasting harmful effects to aquatic life.[1][2]

Hazard ClassificationGHS Hazard StatementSignal Word
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarning
Eye irritation (Category 2)H319: Causes serious eye irritationWarning
Long-term (chronic) aquatic hazard (Category 4)H413: May cause long lasting harmful effects to aquatic life-

GHS classification and statements are based on available Safety Data Sheets (SDS). Always consult the specific SDS for the material in use.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure.[3][4]

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.[5][6]
Skin Protection Wear a lab coat, and consider a chemical-resistant apron for larger quantities. Use chemical-resistant gloves (e.g., nitrile, neoprene).[7]
Respiratory Protection Work in a well-ventilated area, preferably a fume hood.[5] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Footwear Closed-toe shoes are required in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5][8]

1. Preparation and Weighing:

  • Before handling, ensure that an eyewash station and safety shower are accessible.[6]

  • Wear all required PPE as detailed in the table above.

  • When weighing the solid compound, do so within a fume hood to contain any airborne particles.

  • Use a dedicated spatula and weighing vessel.

2. Solution Preparation:

  • If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Keep the container covered when not in use to prevent the release of vapors.

3. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[9]

  • Decontaminate all work surfaces and equipment.

Emergency First-Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] If eye irritation persists, seek medical attention.
Skin Contact Take off contaminated clothing immediately. Rinse the affected skin with plenty of water.
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2] Do not induce vomiting.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][10]

  • Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.

  • Spill Cleanup: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[6] Prevent entry into waterways, sewers, basements, or confined areas.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G A Preparation: Don PPE B Engineering Control: Work in Fume Hood A->B C Handling: Weighing and Solution Preparation B->C D Experimentation C->D E Decontamination of Workspace and Equipment D->E F Waste Disposal: Collect in Labeled Container E->F G Post-Handling: Remove PPE and Wash Hands F->G

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.